2,6-Dimethylpyrazine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
114.18 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
HJFZAYHYIWGLNL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN=CC(=N1)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Purity of 2,6-Dimethylpyrazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring aroma compound 2,6-Dimethylpyrazine. This document outlines the importance of isotopic purity, the analytical methods used for its determination, and presents a representative summary of expected isotopic distribution.
Introduction to this compound
This compound is a stable isotope-labeled version of 2,6-Dimethylpyrazine where the six hydrogen atoms on the two methyl groups have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic studies. The use of deuterated standards is crucial for accurate quantification in complex biological matrices by compensating for sample loss during preparation and variations in instrument response.
The efficacy of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures a distinct mass difference from the unlabeled analyte, minimizing cross-contribution to the mass spectrometry signals and thereby enhancing the accuracy of quantification.
Isotopic Purity Data
The isotopic purity of a specific lot of this compound is determined by the manufacturer and is detailed in the Certificate of Analysis (CoA). While this information can vary between batches and suppliers, a typical specification for a high-quality deuterated standard is presented below. Researchers should always refer to the CoA for the specific lot they are using.
Table 1: Representative Isotopic Distribution for this compound
| Isotopic Species | Description | Expected Abundance (%) |
| d6 | Fully deuterated | ≥ 98% |
| d5 | Loss of one deuterium | ≤ 2% |
| d4 | Loss of two deuteriums | < 0.5% |
| d0 | Unlabeled compound | < 0.1% |
Note: The values presented in this table are representative and may not reflect the exact isotopic distribution of a specific batch. Always consult the Certificate of Analysis for precise data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and enrichment of this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most common method for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the relative abundance of each isotopic species can be quantified.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the relative intensities of the peaks corresponding to the d6, d5, d4, and d0 species. The isotopic purity is calculated from these relative intensities.
Figure 1: General workflow for the determination of isotopic purity by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and estimate isotopic purity.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methyl protons confirms successful deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.
-
²H NMR Analysis: The ²H NMR spectrum is acquired to confirm the presence and location of deuterium atoms. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.
-
Data Analysis: The integration of signals in both ¹H and ²H NMR spectra allows for the calculation of the isotopic enrichment at specific sites within the molecule.
Figure 2: General workflow for the determination of isotopic purity by NMR Spectroscopy.
Conclusion
The isotopic purity of this compound is a critical parameter that dictates its suitability for use as an internal standard and a metabolic tracer. While the exact isotopic distribution can vary, high-quality commercial products typically exhibit an isotopic enrichment of 98% or greater for the d6 species. The determination of this purity is rigorously performed by manufacturers using sophisticated analytical techniques such as Mass Spectrometry and NMR Spectroscopy. For the most accurate and reliable experimental results, it is imperative that researchers consult the Certificate of Analysis provided with the specific lot of this compound being utilized.
An In-Depth Technical Guide to the Chemical Properties and Stability of 2,6-Dimethylpyrazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 2,6-Dimethylpyrazine-d6. This deuterated analog of the naturally occurring aroma compound 2,6-dimethylpyrazine (B92225) is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. This document consolidates available data on its chemical characteristics, stability profile, and relevant experimental considerations.
Core Chemical Properties
This compound is a stable isotope-labeled version of 2,6-dimethylpyrazine, where the six hydrogen atoms on the two methyl groups are replaced with deuterium (B1214612). This isotopic substitution is key to its applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
Table 1: General Chemical Properties of 2,6-Dimethylpyrazine and its Deuterated Analog
| Property | 2,6-Dimethylpyrazine | This compound |
| Molecular Formula | C₆H₈N₂ | C₆D₆H₂N₂ |
| Molecular Weight | 108.14 g/mol [2] | Approx. 114.18 g/mol |
| CAS Number | 108-50-9[2] | 1335402-00-0 |
| Appearance | Colorless to pale yellow solid or liquid[3] | Not specified, expected to be similar to the non-deuterated form |
| Odor | Nutty, coffee-like, roasted[4] | Not specified, expected to be similar to the non-deuterated form |
Table 2: Physicochemical Properties of 2,6-Dimethylpyrazine
| Property | Value | Source |
| Melting Point | 35-40 °C | [4] |
| Boiling Point | 154 °C | [4] |
| Density | 0.9994 g/cm³ | [2] |
| Solubility in Water | Moderately soluble | [2] |
| Solubility in Organic Solvents | Highly soluble in ethanol, chloroform, and ether | [2] |
The solubility of 2,6-dimethylpyrazine is influenced by temperature, with increased solubility in water at higher temperatures.[2] Its moderate polarity, due to the nitrogen atoms, allows for interaction with polar solvents like water, while the hydrocarbon portion of the molecule facilitates solubility in non-polar organic solvents.[2]
Stability and Storage
The stability of a deuterated compound is a critical factor for its use as an internal standard and in drug development. Generally, the substitution of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can result in enhanced metabolic stability by slowing down metabolism at the site of deuteration.
For 2,6-dimethylpyrazine, the non-deuterated form is considered stable under normal ambient temperatures and recommended storage conditions.[5] It is advised to avoid heat, flames, and other sources of ignition, as well as contact with oxidizing agents.[5]
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Storage Temperature | Store in a cool, well-ventilated place.[5] |
| Light Sensitivity | Protect from light. |
| Incompatibilities | Oxidizing agents, strong acids.[5] |
| Handling | Keep container tightly closed. Use in a well-ventilated area.[5] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and stability testing of this compound are not widely published. However, general methodologies for the synthesis of deuterated alkylpyrazines and for the stability testing of deuterated compounds can be adapted.
Synthesis of Deuterated Alkylpyrazines
A common method for the synthesis of deuterated alkylpyrazines involves the chlorination of the parent alkylpyrazine, followed by reaction with a deuterated Grignard reagent. For the synthesis of a compound structurally similar to this compound, such as [²H₃]-2,[²H₃]-6-dimethylpyrazine (d-3C), a multi-step organic reaction is employed. This process can achieve good yields and high purities.
General Protocol for Stability Testing of a Deuterated Compound
The following is a generalized workflow for assessing the stability of a deuterated compound, based on established principles for stability testing.
Caption: A logical workflow for assessing the stability of a deuterated compound.
Mandatory Visualizations
As no specific signaling pathways involving this compound have been identified in the reviewed literature, a logical relationship diagram illustrating the utility of this compound in research is provided below.
Caption: The synthesis and application workflow of this compound in research.
Conclusion
This compound is a valuable isotopically labeled compound with significant applications in analytical and biomedical research. Its chemical properties are analogous to its non-deuterated form, but with the added advantage of a higher molecular weight and potentially enhanced metabolic stability due to the kinetic isotope effect. While specific quantitative stability data for the deuterated compound is limited, the stability of the parent compound provides a strong indication of its robustness under recommended storage conditions. The provided general experimental workflow for stability testing can serve as a foundation for researchers to design their specific stability studies for this compound and other deuterated compounds. As the use of stable isotope-labeled compounds continues to grow in drug discovery and development, a thorough understanding of their chemical properties and stability is paramount for obtaining reliable and accurate experimental results.
References
A Technical Guide to 2,6-Dimethylpyrazine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring aroma compound 2,6-dimethylpyrazine (B92225). This guide is intended for researchers in the fields of food science, flavor chemistry, metabolomics, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Introduction to this compound
2,6-Dimethylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty, roasted, and cocoa-like aroma. It is a key flavor component in a wide variety of thermally processed foods, including coffee, roasted nuts, and baked goods.[1] The deuterated form, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as an ideal internal standard for quantification studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical similarity to the unlabeled analyte ensures similar extraction and ionization efficiencies, while its distinct mass allows for accurate and precise quantification.
Commercial Suppliers and Specifications
A critical aspect of utilizing this compound in research is sourcing high-quality material with well-defined specifications. Several commercial suppliers offer this deuterated compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-W040790-S-d6 | Not specified | Not specified | 1 mg, 5 mg |
| CDN Isotopes | D-7383 | Not specified | Not specified | 10 mg, 25 mg, 100 mg |
| Toronto Research Chemicals | D489857 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | sc-218413 | Not specified | Not specified | 10 mg |
| Cayman Chemical | 37887 | ≥98% | Not specified | 1 mg, 5 mg |
Note: Purity and isotopic enrichment are critical parameters for an internal standard. Researchers should always request a certificate of analysis (CoA) from the supplier to obtain lot-specific data before use.
Experimental Protocols
The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 2,6-dimethylpyrazine in various matrices. Below is a detailed methodology for a key experiment: the quantitative analysis of alkylpyrazines in coffee brew using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantitative Analysis of 2,6-Dimethylpyrazine in Coffee using HS-SPME-GC-MS and this compound Internal Standard
1. Materials and Reagents:
-
Coffee samples (ground)
-
2,6-Dimethylpyrazine (analytical standard)
-
This compound (internal standard)
-
Ultrapure water
-
Methanol (B129727) (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Standard Solution Preparation:
-
Stock Standard Solution (Native): Accurately weigh approximately 10 mg of 2,6-dimethylpyrazine and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Stock Internal Standard Solution (Deuterated): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to cover the expected concentration range of 2,6-dimethylpyrazine in the coffee samples. Spike each calibration standard with a fixed amount of the this compound internal standard solution.
3. Sample Preparation:
-
Weigh 1.0 g of the ground coffee sample into a 20 mL headspace vial.
-
Add 5.0 mL of hot ultrapure water (e.g., 90 °C) to the vial.
-
Add a specific volume of the this compound internal standard solution to the vial. The amount should be chosen to be in the mid-range of the calibration curve.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
4. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60 °C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the sample for a specific extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor:
-
2,6-Dimethylpyrazine (native): m/z 108 (molecular ion), 54 (fragment ion)
-
This compound (internal standard): m/z 114 (molecular ion), 57 (fragment ion)
-
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
6. Data Analysis:
-
Integrate the peak areas of the selected ions for both the native 2,6-dimethylpyrazine and the deuterated internal standard.
-
Calculate the response ratio (Area of native / Area of internal standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the native compound in the working standard solutions.
-
Determine the concentration of 2,6-dimethylpyrazine in the coffee samples by interpolating their response ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 2,6-Dimethylpyrazine.
Logical Relationship for Quantification
References
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethylpyrazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,6-Dimethylpyrazine-d6. The document outlines a detailed synthetic pathway, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams to facilitate replication and further research.
Introduction
This compound is the deuterated isotopologue of 2,6-dimethylpyrazine (B92225), a naturally occurring volatile compound found in various roasted and fermented foods, contributing to their characteristic nutty and roasted aroma.[1] In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the non-deuterated analyte, but distinct mass.[2] This allows for precise and accurate quantification in complex biological matrices.
This guide details a robust synthetic route starting from readily available precursors, followed by a systematic purification strategy to achieve high isotopic and chemical purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with the formation of a di-chlorinated pyrazine (B50134) intermediate, followed by a Grignard reaction with a deuterated methylating agent.
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
-
Chlorination of 2-Hydroxypyrazine (B42338): Conversion of 2-hydroxypyrazine to 2-chloropyrazine (B57796).
-
Dichlorination of 2-Chloropyrazine: Further chlorination to yield 2,6-dichloropyrazine (B21018).
-
Deuteromethylation of 2,6-Dichloropyrazine: A Grignard reaction with trideuteriomethyl magnesium iodide (CD₃MgI) to introduce the deuterated methyl groups.
Experimental Protocols
Step 1: Synthesis of 2-Chloropyrazine from 2-Hydroxypyrazine Sodium
-
Reaction: 2-Hydroxypyrazine sodium is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-hydroxypyrazine sodium (1.0 eq) in a suitable solvent, add phosphorus oxychloride (1.1 eq).
-
Add a catalytic amount of N,N-dimethylaminopyridine.
-
Heat the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloropyrazine.
-
Step 2: Synthesis of 2,6-Dichloropyrazine from 2-Chloropyrazine
-
Reaction: 2-Chloropyrazine is chlorinated using chlorine gas with a catalytic amount of triethylamine (B128534) in DMF as a solvent.
-
Procedure:
-
Dissolve 2-chloropyrazine (1.0 eq) in dimethylformamide (DMF).
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to approximately 75 °C.
-
Bubble chlorine gas (1.05 eq) through the solution while maintaining the temperature at 100 °C.
-
Continue the reaction for 3 hours.
-
After completion, add water and stir at 60 °C for 1 hour.
-
Cool the mixture to 5-10 °C to induce crystallization.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-dichloropyrazine.[2]
-
Step 3: Synthesis of this compound from 2,6-Dichloropyrazine
-
Reaction: A Grignard reaction between 2,6-dichloropyrazine and trideuteriomethyl magnesium iodide (CD₃MgI).
-
Procedure:
-
Prepare the Grignard reagent by reacting trideuteriomethyl iodide (CD₃I) with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.
-
Cool the solution of 2,6-dichloropyrazine to 0 °C.
-
Slowly add the prepared CD₃MgI solution (2.2 eq) to the cooled pyrazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and any partially deuterated species. A combination of extraction, column chromatography, and distillation is typically employed.
Purification Workflow
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Purpose: To remove water-soluble impurities and salts from the crude reaction mixture.
-
Procedure:
-
Following the aqueous work-up of the Grignard reaction, transfer the combined organic layers to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove any basic impurities), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Protocol 2: Silica (B1680970) Gel Column Chromatography
-
Purpose: To separate the target compound from non-polar and highly polar impurities.
-
Procedure:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Dissolve the crude product from LLE in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. A mixture of 90/10 hexane/ethyl acetate has been reported to be effective for separating pyrazines.[3]
-
Protocol 3: Fractional Distillation
-
Purpose: To achieve high purity by separating the product based on its boiling point and to remove any residual solvent.
-
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the partially purified product in the distillation flask.
-
Heat the flask gently under atmospheric or reduced pressure.
-
Collect the fraction that distills at the boiling point of 2,6-dimethylpyrazine (154-155 °C at 760 mmHg).[1]
-
Monitor the purity of the collected fractions by GC-MS.
-
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final product should be confirmed using standard analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the mass of the deuterated compound. The mass spectrum should show a molecular ion peak at m/z 114 for C₆H₂D₆N₂.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons on the methyl groups. The spectrum should only show signals corresponding to the aromatic protons on the pyrazine ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): To confirm the presence and location of deuterium (B1214612) atoms.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of deuterated alkylpyrazines.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of [²H₃]-2,[²H₃]-6-dimethylpyrazine | 57-100% (general for deuterated pyrazines) | [5] |
| Purification | ||
| Purity after Column Chromatography | >95% | General practice |
| Final Purity after Distillation | >98% | General practice |
| Characterization | ||
| Molecular Weight (C₆H₂D₆N₂) | 114.18 g/mol | [4] |
| ¹H NMR (CDCl₃, ppm) | δ 8.26 (s, 2H) | [1] (for non-deuterated analog, methyl proton signals absent in d6) |
| ¹³C NMR (CDCl₃, ppm) | δ 152.7, 141.5 (aromatic carbons) | [1] (for non-deuterated analog, methyl carbon signal will be a multiplet due to C-D coupling) |
| GC-MS (m/z) | 114 (M⁺) | [4] |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described multi-step synthesis involving chlorination and a subsequent Grignard reaction offers a reliable route to the target molecule. The purification strategy, combining liquid-liquid extraction, column chromatography, and fractional distillation, is designed to yield a product of high chemical and isotopic purity, suitable for its intended use as an internal standard in sensitive analytical applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 2,6-Dimethylpyrazine in Food: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyrazine (B92225) is a naturally occurring volatile organic compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many foods and beverages.[1] As a member of the pyrazine (B50134) family, it is primarily formed during thermal processing through the Maillard reaction, as well as by microbial activity during fermentation.[2][3] Understanding the distribution, concentration, and formation pathways of 2,6-dimethylpyrazine is crucial for food scientists aiming to optimize flavor profiles and for researchers in fields such as drug development who may investigate the physiological effects of dietary compounds. This technical guide provides an in-depth overview of the natural occurrence of 2,6-dimethylpyrazine in various food matrices, detailed experimental protocols for its analysis, and a visualization of its key formation pathways.
Quantitative Occurrence of 2,6-Dimethylpyrazine in Food Matrices
The concentration of 2,6-dimethylpyrazine can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the presence of specific precursors. The following table summarizes quantitative data from various studies.
| Food Matrix | Concentration Range | Analytical Method | Reference(s) |
| Roasted Coffee | |||
| Ground Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [3] |
| Instant Coffee | up to 0.15 ppm | Not Specified | [4] |
| Cocoa and Chocolate | |||
| Roasted Cocoa Beans | 142 - 698 µ g/100g (total pyrazines) | GLC | [2] |
| Baked Goods | |||
| Bread | Found in crust | Not Specified | [4] |
| Baked Goods (general) | up to 10 ppm | Not Specified | [4] |
| Beverages | |||
| Beer | Present | Not Specified | [4] |
| Whiskey | Present | Not Specified | [4] |
| Other Foods | |||
| Cheeses | Present | Not Specified | [4] |
| Cooked Meats (Beef, Pork, Chicken) | Present | Not Specified | [4] |
| Nuts | up to 5 ppm | Not Specified | [4] |
Formation Pathways of 2,6-Dimethylpyrazine
2,6-Dimethylpyrazine is primarily formed in food through two main pathways: the Maillard reaction and microbial biosynthesis.
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. The formation of 2,6-dimethylpyrazine in this pathway involves the condensation of α-aminocarbonyl intermediates.[2]
Microbial Biosynthesis
Certain microorganisms, particularly species of Bacillus, are capable of producing pyrazines, including 2,6-dimethylpyrazine, during fermentation. This enzymatic pathway often involves the metabolism of amino acids, such as L-threonine.[2][5]
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum of 2,6-Dimethylpyrazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 2,6-Dimethylpyrazine-d6, a deuterated isotopologue of the aromatic compound 2,6-Dimethylpyrazine. Due to the limited availability of public domain mass spectral data for the deuterated species, this guide presents a predicted mass spectrum based on the known fragmentation of 2,6-Dimethylpyrazine. This information is crucial for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays, such as in drug metabolism studies and food chemistry.
Predicted Mass Spectrum and Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is predicted to be dominated by the molecular ion and characteristic fragment ions resulting from the cleavage of the pyrazine (B50134) ring and its substituents. The deuteration of the two methyl groups leads to a predictable mass shift in the molecular ion and any fragments retaining these groups.
The mass spectrum of the non-deuterated 2,6-Dimethylpyrazine (C₆H₈N₂) shows a prominent molecular ion at m/z 108.[1][2] For this compound (C₆H₂D₆N₂), the molecular weight is increased by 6 atomic mass units due to the replacement of six hydrogen atoms with deuterium (B1214612) atoms on the methyl groups. Therefore, the molecular ion peak is expected at m/z 114.
The primary fragmentation pathways of alkylpyrazines involve the loss of a methyl radical (CH₃•) or hydrogen cyanide (HCN).[1][2] In the case of this compound, the analogous losses would be a deuterated methyl radical (CD₃•) or hydrogen cyanide.
Table 1: Predicted Mass Spectrum Data for this compound
| Predicted m/z | Proposed Ion Fragment | Predicted Relative Intensity |
| 114 | [M]⁺• (C₆H₂D₆N₂) | High |
| 99 | [M - CD₃]⁺ | Moderate |
| 87 | [M - HCN]⁺• | Low |
| 70 | [M - CD₃ - HCN]⁺ | Moderate |
| 42 | [C₂H₂N]⁺ | High |
Note: The relative intensities are predictions based on the typical fragmentation patterns of alkylpyrazines and the known mass spectrum of 2,6-Dimethylpyrazine. The base peak is predicted to be at m/z 42, corresponding to the acetonitrile (B52724) cation, a common fragment in the mass spectra of nitrogen-containing heterocyclic compounds.
Predicted Fragmentation Pathway
The fragmentation of the this compound molecular ion (m/z 114) is initiated by electron ionization. The primary fragmentation steps are outlined below:
-
Loss of a Deuterated Methyl Radical: The molecular ion can undergo cleavage of a C-C bond to lose a deuterated methyl radical (•CD₃), resulting in a fragment ion at m/z 99.
-
Loss of Hydrogen Cyanide: A common fragmentation pathway for pyrazine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 87.
-
Sequential Fragmentation: The fragment ion at m/z 99 can further lose a molecule of hydrogen cyanide to produce a fragment at m/z 70.
-
Formation of the Acetonitrile Cation: Ring cleavage and rearrangement can lead to the formation of the stable acetonitrile cation ([C₂H₂N]⁺) at m/z 42, which is often the base peak in the spectra of such compounds.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general methodology for the acquisition of the mass spectrum of this compound, typically employed when used as an internal standard in a quantitative assay.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.
-
For Internal Standard Use: Spike the analytical samples with a known amount of the this compound working solution early in the sample preparation process to account for analyte losses during extraction and handling.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Gas Chromatograph: A standard GC system equipped with a capillary column is used.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other matrix components.
-
Injector: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the detector. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Final hold: 2-5 minutes.
-
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode (e.g., m/z 35-200) to obtain the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode would be used, monitoring the characteristic ions of both the analyte and the deuterated internal standard.
-
3. Data Analysis:
-
The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.
-
The fragmentation pattern is analyzed to confirm the structure of the compound.
-
When used as an internal standard, the peak area ratio of the analyte to the deuterated standard is calculated for quantification.
Caption: General experimental workflow for GC-MS analysis.
References
2,6-Dimethylpyrazine-d6 safety data sheet and handling precautions
Technical Guide on the Safe Handling of 2,6-Dimethylpyrazine-d6
Disclaimer: This document has been compiled based on safety data for the non-deuterated parent compound, 2,6-Dimethylpyrazine (CAS 108-50-9). The toxicological and physical properties of the deuterated analogue, this compound, are expected to be nearly identical. However, users must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive guidance.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety information and handling precautions for this compound.
Hazard Identification and Classification
2,6-Dimethylpyrazine is classified as a hazardous substance under the Globally Harmonized System (GHS). It presents physical, acute, and chronic health hazards.
Table 1: GHS Classification
| Hazard Class | Category | GHS Code |
| Flammable Solids | 2 | H228 |
| Flammable Liquids | 3 | H226 |
| Acute Toxicity, Oral | 4 | H302 |
| Skin Corrosion / Irritation | 2 | H315 |
| Serious Eye Damage / Eye Irritation | 1 | H318 |
| Specific Target Organ Toxicity, Single Exp. | 3 | H335 |
Note: The substance can be a solid or liquid depending on ambient temperature and purity.[1][2]
GHS Pictograms:
Signal Word: Danger [3]
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H228 | Flammable solid.[2][3][4] |
| H302 | Harmful if swallowed.[2][3][4][5][6] | |
| H315 | Causes skin irritation.[3][4] | |
| H318 | Causes serious eye damage.[3][4] | |
| H335 | May cause respiratory irritation.[3][4] | |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5][6] |
| P264 | Wash skin thoroughly after handling.[2][5][6] | |
| P270 | Do not eat, drink or smoke when using this product.[2][5][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][8] |
Physical and Chemical Properties
Understanding the physical properties of 2,6-Dimethylpyrazine is crucial for safe storage and handling.
Table 3: Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 108-50-9 (for parent compound) | [3][9] |
| Molecular Formula | C₆H₈N₂ | [9] |
| Molecular Weight | 108.14 g/mol | [3][9] |
| Appearance | White to pale yellow solid or clear liquid | [1][2][9] |
| Odor | Nutty, coffee-like, roasted | [9] |
| Melting Point | 35 - 48 °C (95 - 118.4 °F) | [1][2][10][11] |
| Boiling Point | 154 °C (309.2 °F) at 760 mmHg | [2][3][11] |
| Flash Point | 52 - 59 °C (125.6 - 139 °F) Closed Cup | [2][6][8] |
| Solubility | Soluble in water and organic solvents. | [11][12] |
Toxicological Information
The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is harmful if swallowed and causes severe eye damage.[4][7]
Table 4: Acute Toxicity Data
| Route | Species | Value | Reference(s) |
| Oral | Rat | LD50: 880 mg/kg | [7][10] |
| Dermal | Rat | LD50: 1080 mg/kg | [7][10] |
Experimental Protocols & Workflows
Standard Handling Protocol
The following workflow outlines the mandatory steps for safely handling this compound in a laboratory setting.
Caption: Standard Laboratory Handling Workflow for this compound.
Emergency Response Protocol: Spill or Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure. The following workflow details the necessary steps.
Caption: Emergency Response Workflow for Spills and Personnel Exposure.
Fire-Fighting and Accidental Release Measures
5.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical powder.[5][6][8]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[5][6]
-
Specific Hazards: The substance is flammable and may form explosive mixtures with air.[2][6] Containers can explode when heated.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
5.2 Accidental Release Measures
-
Personal Precautions: Evacuate personnel.[2] Eliminate all ignition sources (flames, sparks, hot surfaces).[2][7] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 4.1.[8]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]
-
Methods for Containment: For spills, use non-sparking tools.[8] Absorb liquid with inert material (e.g., sand, vermiculite) and sweep up solid material. Place in a suitable, sealed container for disposal.[7][8]
References
- 1. 2,6-dimethyl pyrazine, 108-50-9 [thegoodscentscompany.com]
- 2. synerzine.com [synerzine.com]
- 3. 2,6-ジメチルピラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. synerzine.com [synerzine.com]
- 5. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 6. synerzine.com [synerzine.com]
- 7. vigon.com [vigon.com]
- 8. fishersci.com [fishersci.com]
- 9. CAS 108-50-9: 2,6-Dimethylpyrazine | CymitQuimica [cymitquimica.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. 2,6-Dimethylpyrazine | 108-50-9 [chemicalbook.com]
- 12. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2,6-Dimethylpyrazine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dimethylpyrazine-d6 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents the available solubility information for its non-deuterated analog, 2,6-Dimethylpyrazine. It is generally expected that the solubility of a deuterated compound will be very similar to its non-deuterated counterpart. This guide also includes a detailed, generalized experimental protocol for determining solubility and illustrates a key application of this compound as an internal standard in quantitative analysis.
Solubility Data of 2,6-Dimethylpyrazine (Non-deuterated analog)
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | - |
| Ethanol | - | Very Soluble[2] |
| Chloroform | - | Highly Soluble[3] |
| Ether | - | Highly Soluble[3] |
| Water | - | Soluble[2][4] |
| Methanol | - | Slightly Soluble[4] |
It is important to note that one source describes 2,6-Dimethylpyrazine as insoluble in water, which is inconsistent with other findings[5]. The majority of available data suggests at least moderate solubility in aqueous solutions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent (e.g., ethanol, DMSO, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a clean, dry vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Application of this compound as an Internal Standard
A primary application of this compound is its use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
Methodological & Application
Application Note: Utilizing 2,6-Dimethylpyrazine-d6 as an Internal Standard for Accurate Quantification by GC-MS
Introduction
Pyrazines are a critical class of volatile and semi-volatile nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable aroma and flavor profiles of a wide variety of thermally processed foods, such as coffee, roasted nuts, and baked goods.[1][2][3] Accurate and precise quantification of these compounds is essential for quality control, process optimization, and new product development in the food and beverage industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pyrazines.[1][4] However, the complexity of food matrices and the multi-step nature of sample preparation can lead to variations in analyte recovery and instrument response.
To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.[5][6] 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring flavor compound 2,6-Dimethylpyrazine, serves as an ideal internal standard for the quantitative analysis of pyrazines and other volatile compounds by GC-MS.[7] Its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. As it is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for reliable correction of analytical variability, leading to enhanced accuracy and precision.[5]
This application note provides detailed protocols for the use of this compound as an internal standard in GC-MS analysis, targeting researchers, scientists, and drug development professionals.
Key Applications
-
Food and Beverage Industry: Quantification of key aroma compounds in coffee, cocoa, roasted nuts, and other processed foods to ensure consistent flavor profiles.[2][3]
-
Flavor and Fragrance Development: Precise measurement of pyrazine (B50134) concentrations in flavor formulations and raw materials.
-
Environmental Analysis: Monitoring of pyrazines as potential trace contaminants.
-
Metabolomics Research: Use as a stable isotope-labeled internal standard for the quantification of related metabolites.[8]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines in Coffee Beans
This protocol is suitable for the extraction and quantification of volatile pyrazines from solid food matrices like coffee beans.
Materials:
-
This compound internal standard solution (10 µg/mL in methanol)
-
Ground coffee beans
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Sample Preparation: Weigh 1.0 g of finely ground coffee beans into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution directly onto the coffee grounds.
-
Equilibration: Immediately seal the vial and place it in a heater-stirrer set to 80°C. Allow the sample to equilibrate for 20 minutes with gentle agitation.
-
HS-SPME Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 80°C.
-
GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 40°C, hold for 2 min |
| Ramp Rate | 5°C/min to 230°C |
| Final Temperature | 230°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| MS Transfer Line | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | |
| 2,6-Dimethylpyrazine | m/z 108, 53 |
| This compound | m/z 114, 56 |
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Pyrazines in a Liquid Matrix
This protocol is suitable for extracting pyrazines from liquid samples such as beverages or aqueous solutions.
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Liquid sample (e.g., brewed coffee, beer)
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate (B86663)
-
15 mL screw-cap glass tubes
-
Centrifuge
-
Concentrator (e.g., nitrogen evaporator)
-
GC-MS system
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 15 mL glass tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the sample.
-
Liquid-Liquid Extraction: Add 2 mL of DCM to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times, pooling the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.
-
Concentration: Carefully concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.
GC-MS Parameters: Use the same GC-MS parameters as described in Protocol 1.
Data Presentation
The use of this compound allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Table 1: Example Calibration Data for 2,6-Dimethylpyrazine
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 10 | 50,000 | 250,000 | 0.20 |
| 25 | 125,000 | 250,000 | 0.50 |
| 50 | 250,000 | 250,000 | 1.00 |
| 100 | 500,000 | 250,000 | 2.00 |
| 250 | 1,250,000 | 250,000 | 5.00 |
| 500 | 2,500,000 | 250,000 | 10.00 |
| Linearity (R²) | - | - | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 2 ng/g[2] |
| Limit of Quantification (LOQ) | 6 ng/g[2] |
| Recovery | 91.6 - 109.2%[2] |
| Intra-day Precision (RSD) | < 16%[2] |
| Inter-day Precision (RSD) | < 16%[2] |
Note: The values presented in Table 2 are examples based on similar pyrazine analysis and may vary depending on the specific matrix and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard with GC-MS.
Caption: General workflow for quantitative GC-MS analysis using an internal standard.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship for choosing a suitable internal standard for GC-MS analysis, highlighting why deuterated standards like this compound are ideal.
Caption: Logic for selecting a deuterated internal standard for GC-MS analysis.
Conclusion
This compound is an excellent internal standard for the quantitative analysis of pyrazines and other volatile compounds by GC-MS. Its use effectively compensates for variations in sample preparation and instrument performance, leading to highly accurate and reliable results. The protocols provided in this application note offer a robust starting point for method development and can be adapted to various sample matrices. The implementation of deuterated internal standards is a critical step towards achieving high-quality quantitative data in analytical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 2,6-Dimethylpyrazine Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,6-dimethylpyrazine (B92225) in a liquid matrix. 2,6-Dimethylpyrazine is a significant heterocyclic aromatic compound contributing to the flavor and aroma of many food products and is also a structural motif in some pharmaceutical agents.[1] Accurate quantification is achieved by employing a stable isotope-labeled internal standard, 2,6-Dimethylpyrazine-d6.[2] The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control, flavor profiling, and research applications.
Introduction
Pyrazines are a class of nitrogen-containing aromatic compounds that are key components in the flavor and aroma of roasted, cooked, and fermented foods.[1][3] They are typically formed through the Maillard reaction between amino acids and reducing sugars during heating.[4] 2,6-Dimethylpyrazine, in particular, imparts nutty, roasted, and coffee-like notes to various foods, including coffee, roasted peanuts, and baked goods.[3]
The quantification of specific pyrazines is crucial for food quality control and flavor research.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and selectivity, especially for compounds that may not be suitable for gas chromatography due to volatility or thermal stability issues.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for robust quantitative analysis as it effectively compensates for variations in sample preparation and instrument response.[2][8]
This protocol details a complete LC-MS/MS workflow, including sample preparation, instrument parameters, and method validation for the reliable quantification of 2,6-dimethylpyrazine.
Experimental Protocols
Materials and Reagents
-
2,6-Dimethylpyrazine (≥98% purity)
-
This compound (ISTD, ≥98% purity)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control Matrix (e.g., blank liquid food base)
Preparation of Standard Solutions
Stock solutions of 2,6-dimethylpyrazine and this compound (ISTD) were prepared in methanol at a concentration of 1 mg/mL.[9]
-
Working Standard Solutions: A series of working standard solutions for the calibration curve were prepared by serially diluting the 2,6-dimethylpyrazine stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Internal Standard (ISTD) Working Solution: The ISTD stock solution was diluted with methanol to a final concentration of 100 ng/mL.[9]
-
Quality Control (QC) Samples: QC samples were prepared independently at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL ISTD working solution to all samples, calibration standards, and QCs (except for the blank).
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure efficient extraction.[5]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Column (e.g., 2.1 x 100 mm, 3.5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[11] |
| Column Temp. | 40°C |
| Gradient Elution | 0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-7.0 min: 95% B; 7.1-10.0 min: 5% B (Re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temp. | 450°C[9] |
| Nebulizer Gas | Nitrogen, 50 psi |
| MRM Mode | Multiple Reaction Monitoring |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 2,6-Dimethylpyrazine | 109.1 | 82.1 | 150 | 20 |
| This compound | 115.1 | 88.1 | 150 | 20 |
Data Presentation and Method Validation
The method was validated for linearity, accuracy, and precision according to standard guidelines.
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration. The curve demonstrated excellent linearity over the concentration range of 1-500 ng/mL.
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | ≥ 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels.
Table 5: Summary of Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) | ||
|---|---|---|---|---|---|
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | ||
| Low QC | 5 | 102.5% | 4.8% | 104.1% | 6.1% |
| Mid QC | 50 | 98.9% | 3.2% | 101.3% | 4.5% |
| High QC | 400 | 101.2% | 2.5% | 99.8% | 3.8% |
The results presented are typical performance data and may vary by laboratory and instrumentation.[12][13]
Visualizations
Experimental and Analytical Workflow
The overall process from sample handling to final data analysis is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of 2,6-Dimethylpyrazine in Coffee Using Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate method for the quantification of 2,6-dimethylpyrazine (B92225) in coffee samples using a stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). 2,6-Dimethylpyrazine is a key volatile compound contributing to the characteristic nutty and roasted aroma of coffee. The protocol provided herein offers a precise and reliable analytical workflow, essential for quality control, flavor profiling, and research in food science and technology.
Introduction
Alkylpyrazines are a significant class of volatile organic compounds formed during the Maillard reaction in the roasting of coffee beans. These compounds are crucial to the overall aroma profile of coffee. Among them, 2,6-dimethylpyrazine imparts a characteristic nutty, roasted, and cocoa-like aroma. Accurate quantification of this compound is vital for understanding flavor chemistry, optimizing roasting processes, and ensuring product consistency. Stable isotope dilution analysis is the gold standard for the accurate quantification of analytes in complex matrices like coffee, as it effectively compensates for sample preparation losses and matrix effects.[1][2] This method involves the addition of a known amount of an isotopically labeled internal standard (in this case, a deuterated analog of 2,6-dimethylpyrazine) to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by GC-MS, allowing for precise quantification.
Principle of Isotope Dilution Analysis
Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "isotopic twin" behaves identically to the native analyte during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, regardless of variations in sample recovery.
Figure 1: Principle of Isotope Dilution Analysis for 2,6-Dimethylpyrazine Quantification.
Experimental Protocols
This section provides a detailed methodology for the quantification of 2,6-dimethylpyrazine in coffee using SIDA-GC-MS.
Materials and Reagents
-
Coffee Samples: Ground roasted coffee beans.
-
2,6-Dimethylpyrazine: Analytical standard, ≥98% purity.
-
2,6-Dimethylpyrazine-d6 (or other suitable deuterated analog): Isotopic internal standard, ≥98% isotopic purity.
-
Extraction Solvent: Deionized water has been shown to be a superior extraction solvent compared to dichloromethane (B109758).[1][2]
-
Dichloromethane (DCM): For liquid-liquid extraction (if required).
-
Sodium Chloride (NaCl): To prevent emulsion formation during liquid-liquid extraction.
-
Anhydrous Sodium Sulfate (Na2SO4): For drying the organic extract.
-
Standard Stock Solutions: Prepare individual stock solutions of 2,6-dimethylpyrazine and this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
Sample Preparation and Extraction
-
Weighing: Accurately weigh 5 g of ground coffee into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the this compound internal standard solution to the coffee sample. The amount should be chosen to be in a similar concentration range as the expected native analyte concentration.
-
Extraction: Add 20 mL of deionized water to the centrifuge tube.
-
Homogenization: Vortex the mixture for 1 minute to ensure thorough mixing and equilibration of the native analyte and the internal standard.
-
Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the aqueous supernatant to a clean tube.
-
Liquid-Liquid Extraction (optional but recommended for cleaner extract):
-
Add 5 g of NaCl to the aqueous extract to salt out the pyrazines.
-
Perform a liquid-liquid extraction by adding 10 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with 10 mL of dichloromethane each time.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
Figure 2: Experimental Workflow for Sample Preparation and Extraction.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters, which may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | |
| - Injection Port | Splitless mode |
| - Injector Temperature | 250 °C[3] |
| - Injection Volume | 1 µL |
| - Carrier Gas | Helium at a constant flow of 1.2 mL/min[3] |
| - Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| - Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |
| Mass Spectrometer | |
| - Ionization Mode | Electron Ionization (EI) at 70 eV |
| - Ion Source Temperature | 230 °C[3] |
| - Quadrupole Temperature | 150 °C[3] |
| - MS Transfer Line Temp. | 250 °C[3] |
| - Acquisition Mode | Selected Ion Monitoring (SIM) |
| - Quantifier Ion (2,6-DMP) | m/z 108 |
| - Qualifier Ion (2,6-DMP) | m/z 54 |
| - Quantifier Ion (2,6-DMP-d6) | m/z 114 |
Data Presentation
The concentration of 2,6-dimethylpyrazine can vary depending on the coffee bean origin, roasting degree, and brewing method. The following table summarizes typical concentrations found in commercially available roasted coffee.
| Coffee Type | 2,6-Dimethylpyrazine Concentration (mg/kg) | Reference |
| Regular Ground Coffee | 5.0 - 25.0 | [1][2][4] |
| Decaffeinated Coffee | 1.5 - 10.0 | [1][2][4] |
Note: The total concentration of alkylpyrazines in commercially available ground coffee has been reported to range from 82.1 to 211.6 mg/kg.[1][2] 2-Methylpyrazine is often the most abundant, followed by 2,6-dimethylpyrazine and 2,5-dimethylpyrazine.[1][2][4]
Conclusion
The stable isotope dilution analysis using GC-MS provides a highly accurate and reproducible method for the quantification of 2,6-dimethylpyrazine in coffee. The detailed protocol in this application note serves as a comprehensive guide for researchers and quality control professionals. This method is crucial for understanding the flavor chemistry of coffee and for maintaining consistent product quality. The use of a deuterated internal standard effectively minimizes variations arising from sample preparation and matrix effects, ensuring reliable and precise results.
References
Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of pyrazine (B50134) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and clinical research in drug development.
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that are important structural motifs in many pharmaceutical agents. Accurate quantification of pyrazine-containing drugs and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed protocol for the determination of pyrazine concentrations in human plasma, offering a reliable tool for researchers and scientists in the field of drug development. The method is based on established principles of bioanalytical method development, ensuring compliance with regulatory guidelines.
Experimental
Materials and Reagents
-
Pyrazine standard (≥99% purity)
-
Internal Standard (IS): Isotope-labeled pyrazine (e.g., Pyrazine-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)[1]
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of pyrazine and the internal standard from human plasma.[1]
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pyrazine: m/z 81.0 -> 54.0Pyrazine-d4 (IS): m/z 85.0 -> 58.0 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Declustering Potential | 70 V |
| Entrance Potential | 10 V |
| Collision Energy | 25 eV |
| Collision Cell Exit Potential | 10 V |
Results and Discussion
Method Validation
The bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.
Linearity and Range: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for pyrazine in human plasma. The coefficient of determination (r²) was consistently ≥0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | 4.2 | 102.5 | 5.1 | 101.8 |
| Mid QC | 75 | 3.1 | 98.7 | 3.9 | 99.2 |
| High QC | 400 | 2.5 | 101.2 | 3.2 | 100.5 |
Recovery: The extraction recovery of pyrazine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistently high across the different QC levels.
| Analyte | Low QC Recovery (%) | Mid QC Recovery (%) | High QC Recovery (%) |
| Pyrazine | 88.5 | 91.2 | 90.1 |
| IS | 89.1 | 89.9 | 89.5 |
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of pyrazine in post-extraction spiked plasma samples with those of pure standard solutions. The results indicated no significant ion suppression or enhancement.
Stability: Pyrazine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 98.5 |
| Freeze-thaw | 3 cycles | 97.2 |
| Long-term (-80°C) | 30 days | 99.1 |
Workflow Diagrams
Caption: Experimental workflow for pyrazine quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of pyrazine in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in clinical and pharmaceutical research. The successful validation demonstrates that the method meets the criteria for bioanalytical applications.
References
Application Note: High-Precision Quantification of 2,6-Dimethylpyrazine using Stable Isotope Dilution Assay with 2,6-Dimethylpyrazine-d6
Abstract
This application note provides a detailed protocol for the preparation of calibration curves and the quantitative analysis of 2,6-dimethylpyrazine (B92225) using a stable isotope dilution assay (SIDA) with 2,6-dimethylpyrazine-d6 as an internal standard. The methodology is applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. This high-precision method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of 2,6-dimethylpyrazine in various matrices.
Introduction
2,6-Dimethylpyrazine is a key volatile organic compound that contributes to the characteristic nutty, roasted, and cocoa-like aromas in a wide variety of cooked and roasted foods, including coffee, nuts, and baked goods.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. Stable isotope dilution analysis is a robust analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[3] this compound, a deuterated analog of 2,6-dimethylpyrazine, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, while being distinguishable by its mass-to-charge ratio in the mass spectrometer.[3] This application note outlines a comprehensive protocol for creating calibration curves and quantifying 2,6-dimethylpyrazine using this advanced analytical approach.
Experimental Protocols
Materials and Reagents
-
2,6-Dimethylpyrazine (≥98% purity)
-
This compound (≥98% purity)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade, for GC-MS)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Preparation of Stock Solutions
1. 2,6-Dimethylpyrazine (Analyte) Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of 2,6-dimethylpyrazine.
- Dissolve the weighed compound in a 100 mL volumetric flask with the appropriate solvent (methanol is suitable for both GC-MS and LC-MS/MS).
- Ensure the solution is thoroughly mixed by vortexing.
- Store the stock solution at -20°C in an amber vial.
2. This compound (Internal Standard) Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound.
- Dissolve the weighed compound in a 100 mL volumetric flask with the same solvent used for the analyte stock solution.
- Mix thoroughly and store at -20°C in an amber vial.
Preparation of Calibration Curve Standards
A series of calibration standards are prepared by performing serial dilutions of the analyte stock solution and adding a constant amount of the internal standard to each standard.
1. Intermediate Analyte Stock Solution (10 µg/mL):
- Pipette 1 mL of the 1000 µg/mL 2,6-dimethylpyrazine stock solution into a 100 mL volumetric flask.
- Dilute to the mark with the solvent and mix well.
2. Working Internal Standard Solution (1 µg/mL):
- Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.
- Dilute to the mark with the solvent and mix well.
3. Serial Dilution for Calibration Standards:
- Prepare a set of at least five calibration standards with varying concentrations of 2,6-dimethylpyrazine.
- To each volumetric flask, add a constant volume of the working internal standard solution (e.g., 100 µL of 1 µg/mL this compound to achieve a final concentration of 100 ng/mL in a 1 mL final volume).
- Add the calculated volume of the intermediate analyte stock solution to each flask to achieve the desired final concentrations.
- Bring each flask to the final volume with the solvent.
Example Calibration Curve Points:
| Calibration Standard | Volume of Intermediate Analyte Stock (10 µg/mL) | Final Volume | Final Analyte Concentration (ng/mL) | Final Internal Standard Concentration (ng/mL) |
| 1 | 10 µL | 1 mL | 100 | 100 |
| 2 | 25 µL | 1 mL | 250 | 100 |
| 3 | 50 µL | 1 mL | 500 | 100 |
| 4 | 75 µL | 1 mL | 750 | 100 |
| 5 | 100 µL | 1 mL | 1000 | 100 |
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., coffee, baked goods, biological fluids). A generic liquid-liquid extraction for a liquid sample is described below.
-
To 1 mL of the liquid sample, add 100 µL of the working internal standard solution (1 µg/mL this compound).
-
Add 2 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer (bottom layer) to a clean vial.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis
GC-MS Method
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: GC-MS SIM Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,6-Dimethylpyrazine | 108 | 107 | 81 |
| This compound | 114 | 113 | 84 |
LC-MS/MS Method
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 2: LC-MS/MS MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2,6-Dimethylpyrazine | 109.1 | 82.1 | 20 | 15 |
| This compound | 115.1 | 85.1 | 20 | 15 |
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (2,6-dimethylpyrazine) to the peak area of the internal standard (this compound) against the concentration of the analyte. A linear regression analysis is then performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of 2,6-dimethylpyrazine in unknown samples is calculated using this equation.
Table 3: Typical Method Performance Characteristics
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Recovery | 95-105% | 97-103% |
| Precision (RSD) | < 5% | < 3% |
Workflow Diagram
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the analysis of trace-level analytes. This application note details the use of 2,6-Dimethylpyrazine-d6 as an internal standard for the quantitative analysis of 2,6-dimethylpyrazine (B92225) and other pyrazines in complex samples, a method particularly relevant in the food, beverage, and flavor industries.
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are key contributors to the desirable roasted, nutty, and toasted aromas in foods such as coffee, cocoa, and baked goods.[1] Accurate quantification of these compounds is crucial for quality control and product development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based methods, as it effectively compensates for variations in sample preparation and instrument response.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS with a deuterated internal standard. The data is adapted from a study utilizing [²H₆]-2-methyl-pyrazine, a close analog to this compound, which demonstrates the expected performance of such a method.[3]
Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil [3]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| 2-Methylpyrazine | 10 | 30 |
| 2,5-Dimethylpyrazine | 8 | 25 |
| 2,6-Dimethylpyrazine | 12 | 35 |
| 2-Ethylpyrazine | 6 | 20 |
| 2,3-Dimethylpyrazine | 15 | 45 |
| 2-Ethyl-5-methylpyrazine | 5 | 15 |
| 2-Ethyl-6-methylpyrazine | 7 | 20 |
| Trimethylpyrazine | 18 | 55 |
| 2,3,5-Trimethylpyrazine | 20 | 60 |
| Tetramethylpyrazine | 25 | 75 |
| 2-Ethyl-3,5-dimethylpyrazine | 9 | 28 |
| 2,6-Diethylpyrazine | 11 | 33 |
| 2-Isobutyl-3-methylpyrazine | 4 | 12 |
Table 2: Recovery and Precision Data for Spiked Pyrazines in a Food Matrix [3]
| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 2-Methylpyrazine | 50 | 98.5 | 5.2 |
| 2,5-Dimethylpyrazine | 50 | 102.1 | 4.8 |
| 2,6-Dimethylpyrazine | 50 | 99.2 | 5.5 |
| 2-Ethylpyrazine | 50 | 97.9 | 6.1 |
| 2,3-Dimethylpyrazine | 50 | 101.5 | 4.5 |
| 2-Ethyl-5-methylpyrazine | 50 | 95.8 | 6.8 |
| 2-Ethyl-6-methylpyrazine | 50 | 98.7 | 5.3 |
| Trimethylpyrazine | 50 | 103.0 | 4.2 |
| 2,3,5-Trimethylpyrazine | 50 | 104.2 | 3.9 |
| Tetramethylpyrazine | 50 | 105.1 | 3.5 |
| 2-Ethyl-3,5-dimethylpyrazine | 50 | 96.5 | 6.5 |
| 2,6-Diethylpyrazine | 50 | 99.8 | 5.0 |
| 2-Isobutyl-3-methylpyrazine | 50 | 94.7 | 7.1 |
Experimental Protocols
This section provides a detailed protocol for the analysis of pyrazines in a solid or liquid food matrix using Headspace Solid-Phase Microextraction (HS-SPME) with this compound as an internal standard, followed by GC-MS analysis.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range analysis of volatile pyrazines.[1]
-
Vials: 20 mL clear precision thread headspace vials with PTFE/silicone septa.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target pyrazines at known concentrations in the matrix of interest or a suitable model matrix.
-
Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.
-
Sample Matrix: e.g., coffee, cocoa powder, roasted nuts, or edible oil.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-WAX or ZB-5MS).
Sample Preparation
-
Solid Samples (e.g., ground coffee, cocoa powder):
-
Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
-
Liquid Samples (e.g., brewed coffee, beer):
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution.
-
Spike the sample with the this compound internal standard as described above.
-
Immediately seal the vial.
-
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator. Incubate the sample at 60°C for 15 minutes with continuous agitation to facilitate the release of volatile pyrazines into the headspace.[1]
-
Extraction: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C. Do not allow the fiber to touch the sample matrix.
-
Desorption: Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC. Desorb the analytes for 5 minutes at 250°C in splitless mode.
GC-MS Analysis
-
GC Column: ZB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan mode for qualitative analysis.
-
SIM Ions for 2,6-Dimethylpyrazine: m/z 108 (quantifier), 54, 81.
-
SIM Ions for this compound: m/z 114 (quantifier), 57, 84.
-
Mass Range (Full Scan): m/z 40-300.
-
Visualizations
The following diagrams illustrate the experimental workflow for the SPME analysis of pyrazines.
References
- 1. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Dimethylpyrazine-d6 in Metabolomics Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,6-Dimethylpyrazine-d6 is the deuterated form of 2,6-dimethylpyrazine (B92225), a volatile organic compound found in various foods and a component of some flavorings.[1][2] In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, stable isotope-labeled compounds like this compound are invaluable tools. Its primary application is as an internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
The use of a deuterated internal standard is critical for accurate and precise quantification of the corresponding unlabeled analyte (2,6-dimethylpyrazine in this case).[4] This is because the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the native compound, meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4] By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during extraction or variations in instrument response can be corrected for, a process known as isotope dilution mass spectrometry.[5] This approach significantly improves the reliability and reproducibility of quantitative metabolomics data.[6]
Beyond its role as an internal standard in targeted quantification, this compound can also be utilized in metabolic flux analysis to trace the metabolic fate of 2,6-dimethylpyrazine in a biological system. While not a central metabolite, understanding the biotransformation of such exogenous compounds is crucial in fields like toxicology and drug development. The metabolism of alkylpyrazines like 2,6-dimethylpyrazine is expected to primarily occur via the oxidation of the alkyl side-chains, leading to the formation of corresponding pyrazine-2-carboxylic acids.[7] These acidic metabolites can then be excreted from the body, potentially as conjugates.[7]
Key Applications:
-
Accurate Quantification: Serves as a robust internal standard for the precise measurement of 2,6-dimethylpyrazine in complex biological matrices like plasma, urine, and tissue extracts.
-
Correction for Matrix Effects: Helps to mitigate the impact of ion suppression or enhancement in mass spectrometry, which can be caused by other components in the sample matrix.[1]
-
Monitoring Method Performance: Allows for the assessment of analytical method performance, including extraction efficiency and instrument stability.[6]
-
Metabolic Fate Studies: Can be used as a tracer to investigate the metabolic pathways and excretion products of 2,6-dimethylpyrazine.
Experimental Protocols
Protocol 1: Quantification of 2,6-Dimethylpyrazine in Human Plasma using GC-MS
This protocol describes the use of this compound as an internal standard for the quantitative analysis of 2,6-dimethylpyrazine in human plasma samples by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials:
-
Human plasma samples
-
2,6-Dimethylpyrazine standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2,6-dimethylpyrazine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of calibration standards of 2,6-dimethylpyrazine in a blank plasma matrix, each containing a fixed concentration of the this compound internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 20 mL headspace vial, add 1 mL of the plasma sample.
-
Spike the sample with the this compound internal standard solution to achieve a final concentration of 100 ng/mL.
-
Add 0.5 g of NaCl to the vial to enhance the release of volatile compounds.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 2,6-dimethylpyrazine (e.g., m/z 108, 81) and this compound (e.g., m/z 114, 84).
-
-
Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the ratio of the peak area of 2,6-dimethylpyrazine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2,6-dimethylpyrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Untargeted Metabolomics Workflow using a Deuterated Internal Standard
This protocol outlines a general workflow for an untargeted metabolomics study, highlighting the role of a deuterated internal standard like this compound for quality control.
Procedure:
-
Sample Collection and Quenching: Collect biological samples and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extraction:
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 80% methanol).
-
Add a known amount of a mixture of deuterated internal standards, including this compound, to each sample. This mixture should cover a range of chemical classes.
-
Vortex and centrifuge the samples to pellet proteins and cellular debris.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50% acetonitrile (B52724) for LC-MS).
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto a UPLC-QTOF-MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18 for reversed-phase chromatography).
-
Acquire data in both positive and negative ionization modes over a broad mass range (e.g., m/z 50-1200).
-
-
Data Processing and Analysis:
-
Process the raw data using software for peak picking, alignment, and normalization.
-
Monitor the peak area and retention time of the internal standards, including this compound, across all samples to assess data quality and instrument performance.
-
Use the internal standards to normalize the data, correcting for variations in sample handling and instrument response.
-
Perform statistical analysis to identify metabolites that are significantly different between experimental groups.
-
Identify putative metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases.
-
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a study analyzing 2,6-dimethylpyrazine in different biological samples using this compound as an internal standard.
| Sample ID | Matrix | 2,6-Dimethylpyrazine Peak Area | This compound Peak Area | Peak Area Ratio | Concentration (ng/mL) |
| Control 1 | Plasma | 15,234 | 50,112 | 0.304 | 15.2 |
| Control 2 | Plasma | 16,543 | 51,023 | 0.324 | 16.2 |
| Treated 1 | Plasma | 45,876 | 49,876 | 0.920 | 46.0 |
| Treated 2 | Plasma | 48,123 | 50,543 | 0.952 | 47.6 |
| Control 3 | Urine | 5,432 | 48,990 | 0.111 | 5.6 |
| Treated 3 | Urine | 22,145 | 49,543 | 0.447 | 22.4 |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
- 6. iroatech.com [iroatech.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Application Notes and Protocols: 2,6-Dimethylpyrazine-d6 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyrazine is a naturally occurring compound found in various foods and is also used as a flavoring agent.[1][2] Understanding its metabolic fate is crucial for assessing its safety and potential pharmacological effects. Stable isotope labeling, using compounds like 2,6-Dimethylpyrazine-d6, offers a powerful tool for elucidating metabolic pathways and quantifying metabolite flux without the safety concerns associated with radioactive isotopes.[3] This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic studies.
Metabolic Pathway of 2,6-Dimethylpyrazine
The primary metabolic pathway for alkyl-substituted pyrazines, including 2,6-dimethylpyrazine, involves the oxidation of the alkyl side-chains.[1] In the case of 2,6-dimethylpyrazine, one or both methyl groups are oxidized to form the corresponding pyrazine-2-carboxylic acids. These acidic metabolites can be excreted in the urine either unchanged or as conjugates with glycine, glucuronic acid, or sulfate. A minor metabolic route may involve the hydroxylation of the pyrazine (B50134) ring.[1]
Applications of this compound in Metabolic Studies
This compound can be employed in a variety of metabolic studies to:
-
Elucidate Biotransformation Pathways: Trace the conversion of the parent compound into its various metabolites in vivo and in vitro.
-
Quantify Metabolite Formation: Determine the rate and extent of formation of specific metabolites using stable isotope dilution analysis.
-
Investigate Enzyme Kinetics: Study the kinetics of enzymes involved in pyrazine metabolism, such as cytochrome P450s.
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Accurately determine absorption, distribution, metabolism, and excretion (ADME) parameters of 2,6-dimethylpyrazine.
Data Presentation: Quantitative Analysis of Metabolites
The following table provides a hypothetical example of quantitative data that could be obtained from an in vivo study in rats administered with this compound. Data is presented as mean ± standard deviation.
| Analyte | Urine (0-24h) Concentration (µg/mL) | Plasma (2h post-dose) Concentration (ng/mL) | Liver Homogenate (24h post-dose) Concentration (ng/g tissue) |
| This compound | 15.2 ± 3.1 | 89.5 ± 12.7 | 45.3 ± 8.9 |
| 6-Methylpyrazine-2-carboxylic acid-d5 | 125.8 ± 25.4 | 210.3 ± 45.1 | 112.7 ± 22.5 |
| Pyrazine-2,6-dicarboxylic acid-d4 | 45.3 ± 9.8 | 75.6 ± 15.2 | 30.1 ± 7.3 |
| 6-Methylpyrazine-2-carboxylic acid-d5 Glycine Conjugate | 68.9 ± 14.2 | Not Detected | Not Detected |
Experimental Protocols
In Vivo Metabolic Study in Rodents
This protocol outlines a general procedure for an in vivo study to investigate the metabolism of this compound in rats.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing Vehicle: Prepare a solution of this compound in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose).
-
Administration: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg body weight).
2. Sample Collection:
-
Urine: House rats in metabolic cages for 24 hours post-dose to collect urine. Record the total volume.
-
Blood: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.
-
Tissues: At the end of the study (e.g., 24 hours), euthanize the animals and harvest tissues of interest (e.g., liver, kidneys).
3. Sample Preparation:
-
Urine: Thaw urine samples on ice.[4] Centrifuge to remove particulates. An aliquot can be directly used or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Tissues: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma.
4. GC-MS/LC-MS Analysis:
-
Instrumentation: Utilize a gas chromatograph or liquid chromatograph coupled to a mass spectrometer (GC-MS or LC-MS).
-
Internal Standard: For absolute quantification, spike a known amount of a suitable internal standard (e.g., a different deuterated pyrazine or a structurally similar compound) into each sample before extraction.
-
Chromatography: Develop a chromatographic method to separate this compound and its expected metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the parent compound and its deuterated metabolites (e.g., selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS).
In Vitro Metabolism Assay using Liver Microsomes
This protocol describes an in vitro method to assess the metabolic stability of this compound using liver microsomes.
1. Reagents and Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
2. Incubation Procedure:
-
Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and liver microsomes at 37°C.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) to the pre-warmed microsome-containing master mix.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile.
3. Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining amount of this compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
References
Troubleshooting & Optimization
preventing deuterium-hydrogen exchange of 2,6-Dimethylpyrazine-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange in 2,6-Dimethylpyrazine-d6.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium (B1214612) atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents).[1] This is a significant concern in quantitative analyses, like those using GC-MS or LC-MS where this compound is used as an internal standard.[2] The loss of deuterium atoms compromises the isotopic purity of the standard, leading to inaccurate measurements.[1]
Q2: How stable are the deuterium labels on this compound?
The deuterium labels on the two methyl groups of this compound are on carbon atoms, which are generally considered stable positions under typical analytical conditions.[3] Aromatic C-H (or C-D) bonds are less prone to exchange compared to deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[1][3] However, exposure to certain conditions can still facilitate this exchange.
Q3: What are the primary factors that cause D-H exchange in this compound?
The main factors that can induce D-H exchange are:
-
Solvent: Protic solvents, such as water and methanol, are major contributors to D-H exchange as they can readily provide protons.[1][3]
-
pH: Both strongly acidic (pH < 2) and strongly basic (pH > 8) conditions can catalyze the D-H exchange reaction.[3] The minimum rate of exchange for many compounds is observed in a slightly acidic pH range of 2.5-3.[3][4]
-
Temperature: Higher temperatures accelerate the rate of D-H exchange.[1][3]
Q4: Which solvents are recommended for handling and storing this compound?
To minimize the risk of D-H exchange, aprotic solvents are highly recommended.[3][4] Suitable aprotic solvents include acetonitrile, tetrahydrofuran (B95107) (THF), and chloroform-d.[3][4] If an aqueous solution is absolutely necessary, using a D₂O-based buffer can help maintain the isotopic integrity of the standard.[1]
Q5: How should stock and working solutions of this compound be prepared and stored to ensure stability?
Proper preparation and storage are crucial.[3]
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator to prevent moisture condensation.[3][4]
-
Solvent Choice: Use high-purity, dry aprotic solvents for preparing solutions.[3]
-
Storage: Store solutions in high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[3] For long-term stability, store solutions at low temperatures, such as -20°C or -80°C.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the D-H exchange of this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or decreasing signal intensity of this compound over time. | Deuterium-hydrogen exchange is occurring. | 1. Review Solvent Choice: If using protic solvents (e.g., water, methanol), switch to aprotic alternatives (e.g., acetonitrile, THF).[3] 2. Check pH of Solutions: Measure the pH of your sample and mobile phase. Adjust to a range of 2.5-7 to minimize exchange.[3] 3. Control Temperature: Keep samples, standards, and autosampler cooled (e.g., 4°C) to slow down the exchange rate.[3] |
| Appearance of an unlabeled 2,6-Dimethylpyrazine peak in a blank sample spiked only with the deuterated standard. | The internal standard is undergoing D-H exchange, leading to the formation of the unlabeled analyte. | 1. Verify Solvent Purity: Ensure solvents are anhydrous. Use fresh, high-purity solvents and consider single-use ampules.[4] 2. Minimize Exposure to Moisture: Prepare samples in a dry environment, such as under a stream of dry nitrogen or in a glove box.[4] 3. Evaluate Storage Conditions: Confirm that standards are stored in tightly sealed containers at low temperatures.[1][3] |
| Non-linear calibration curve, especially at lower concentrations. | Presence of unlabeled analyte as an impurity in the deuterated standard, which can be exacerbated by D-H exchange. | 1. Check Certificate of Analysis: Verify the isotopic purity of the this compound standard.[3] 2. Implement Optimized Handling Protocols: Strictly follow the recommended protocols for solvent selection, pH control, and temperature management to prevent further exchange. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibrate: Remove the this compound vial from cold storage and place it in a desiccator for at least 30 minutes to allow it to reach ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.[3]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the deuterated standard.
-
Dissolution: Transfer the weighed standard to a clean, dry Class A volumetric flask. Add a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the standard, and then dilute to the final volume.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below.
Protocol 2: Minimizing D-H Exchange During Sample Analysis
-
Sample Dilution: If dilution is necessary, use the same anhydrous aprotic solvent as the stock solution. If an aqueous medium is unavoidable, use a D₂O-based buffer and adjust the pH to between 2.5 and 3.0.[1]
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) throughout the analytical run to minimize any potential for D-H exchange in the prepared samples.[3]
-
LC-MS Mobile Phase: If using liquid chromatography, ensure the mobile phase pH is within a stable range (ideally 2.5-7) to prevent on-column exchange.[3]
Visual Guides
Caption: Factors leading to deuterium-hydrogen exchange in this compound.
Caption: Troubleshooting workflow for preventing D-H exchange in deuterated standards.
References
addressing chromatographic shift of 2,6-Dimethylpyrazine-d6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts with 2,6-Dimethylpyrazine-d6.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the retention time of this compound over a series of injections. What could be the cause?
A gradual decrease in retention time, also known as retention time drift, can be attributed to several factors. The most common causes include:
-
Column Degradation: The stationary phase of the gas chromatography (GC) column can degrade over time, especially at the inlet. This is often caused by repeated injections of complex matrices or exposure to high temperatures.[1] Degradation leads to a loss of stationary phase, reducing the interaction of this compound with the column and resulting in a shorter retention time.
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can alter its properties and lead to retention time shifts.[2][3]
-
Carrier Gas Flow Rate Increase: A gradual, unintended increase in the carrier gas flow rate will cause the analyte to travel through the column faster, thus decreasing the retention time.[4][5] This could be due to a faulty electronic pressure control (EPC) module.
Q2: The retention time of our this compound peak is suddenly much shorter than expected in a new batch of samples. What should we investigate?
A sudden and significant shift to a shorter retention time often points to a change in the analytical conditions. Here are the primary aspects to check:
-
Incorrect GC Method Parameters: Verify that the correct GC method was loaded. An accidental selection of a method with a higher starting oven temperature, a faster temperature ramp rate, or a higher carrier gas flow rate will lead to decreased retention times.[4][6][7]
-
Major Leak in the System: A significant leak in the injection port, column fittings, or septum can alter the column head pressure and carrier gas flow rate, leading to a drop in retention time.[1]
-
Incorrect Column Installation: If a new column was recently installed, ensure it is the correct type and that the dimensions (length and internal diameter) are correctly entered into the instrument's software. Incorrect dimensions will cause the EPC to calculate and deliver an incorrect flow rate.[1]
Q3: The retention time for this compound is inconsistent and varies randomly between injections. What are the potential causes?
Random and unpredictable retention time shifts are often indicative of system instability. Key areas to troubleshoot include:
-
Injection Variability: Issues with the autosampler, such as inconsistent injection volumes or variable injection speeds, can lead to irreproducible chromatography.
-
Septum Issues: A cored or leaking septum can cause intermittent changes in the inlet pressure during injection, affecting the carrier gas flow and, consequently, the retention time.[1]
-
Fluctuating Oven Temperature: Problems with the GC oven's temperature controller can lead to poor temperature stability and reproducibility, directly impacting retention times.[1]
-
Carrier Gas Supply: An unstable carrier gas supply, perhaps from a nearly empty cylinder or a faulty regulator, can cause fluctuations in the column head pressure and flow rate.
Q4: We are using this compound as an internal standard, and its retention time is shifting relative to our target analyte. Why is this happening?
When the internal standard's retention time shifts relative to the analyte of interest, it suggests a change in the selectivity of the chromatographic system. Possible causes include:
-
Stationary Phase Degradation: As the stationary phase degrades, its chemical properties can change, altering its selectivity towards different compounds. This can cause the relative retention times of the analyte and the internal standard to shift.[1]
-
Change in Mobile Phase (Carrier Gas) Purity: A change in the purity of the carrier gas, perhaps due to a contaminated gas line or a new gas cylinder with a different impurity profile, can affect the separation.
-
Sample Matrix Effects: A significant change in the sample matrix composition from one sample to another can influence the interactions of both the analyte and the internal standard with the stationary phase, potentially causing a relative shift.
Troubleshooting Data Summary
When troubleshooting retention time shifts, it is crucial to systematically record your observations. The table below provides an example of how to log data during troubleshooting.
| Injection # | Sample ID | Oven Program | Carrier Gas Flow (mL/min) | Retention Time (min) | Observations |
| 1 | Standard 1 | Method A | 1.0 | 8.52 | Initial run, peak shape is good. |
| 2 | Sample 1 | Method A | 1.0 | 8.51 | Consistent with standard. |
| ... | ... | ... | ... | ... | ... |
| 25 | Standard 5 | Method A | 1.0 | 8.45 | Gradual decrease in retention time noted. |
| 26 | Sample 20 | Method A | 1.0 | 8.44 | Trend continues. |
| 27 | Standard 1 (New Prep) | Method B | 1.2 | 7.98 | Sudden Shift! Incorrect method loaded. |
| 28 | Standard 1 (New Prep) | Method A | 1.0 | 8.53 | Retention time restored after loading correct method. |
Experimental Protocol: GC-MS Analysis of this compound
This section provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create working standards by serially diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
For sample analysis, add a known amount of the this compound stock solution to the sample as an internal standard.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 114 (for this compound) and the characteristic ions of the target analyte(s).
3. Data Analysis:
-
Integrate the peak area for this compound.
-
If used as an internal standard, calculate the response factor relative to the target analyte.
-
Monitor the retention time of this compound for any shifts.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting chromatographic shifts of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. maxisci.com [maxisci.com]
- 3. Why is my LC Retention Time Shifting? [restek.com]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographytoday.com [chromatographytoday.com]
troubleshooting poor signal intensity of 2,6-Dimethylpyrazine-d6
Technical Support Center: 2,6-Dimethylpyrazine-d6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimental analysis, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard (IS) unexpectedly low or completely absent?
A: Low or no signal from your this compound internal standard can be attributed to several factors, ranging from sample preparation and handling to instrument settings.[1] Common causes include improper dilution, degradation of the standard, inefficient sample extraction, or suboptimal GC-MS parameters.[1]
Troubleshooting Steps:
-
Verify Standard Preparation: Double-check all calculations for dilution and ensure that pipettes are properly calibrated to prevent errors in the concentration of your spiking solution.[1]
-
Check Storage and Handling: Review the manufacturer's guidelines for the storage of this compound. Improper storage conditions, such as exposure to light or incorrect temperatures, can lead to degradation.[1]
-
Assess Sample Preparation Efficiency: Low recovery during the extraction process can lead to a diminished signal.[1] If using methods like Solid-Phase Microextraction (SPME), ensure that parameters such as extraction time and temperature are optimized.[2]
-
Optimize GC-MS Parameters: Ensure the instrument settings are appropriate for pyrazine (B50134) analysis. Key parameters to review include injector temperature, ion source temperature, and dwell time in SIM mode.[3][4]
Q2: My this compound signal is highly variable across different samples. What are the likely causes?
A: High variability in the internal standard signal often points to inconsistent sample preparation or differential matrix effects.[5] The matrix is everything in the sample except for the analyte and the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects: The sample matrix can either suppress or enhance the ionization of the analyte and the internal standard.[5] If this effect is not consistent across samples, it will lead to high variability. A post-extraction addition experiment can be performed to assess the extent of the matrix effect.[5]
-
Standardize Sample Preparation: Ensure every step of your sample preparation protocol is performed consistently for all samples, including calibrators, QCs, and unknowns. This includes volumes, timing, and temperature.
-
Check for Instrument Instability: Run a series of standards at the beginning and end of your analytical run to check for any drift in instrument performance.
Q3: I'm observing a different retention time for this compound compared to the native 2,6-Dimethylpyrazine. Is this normal?
A: Yes, it is common for deuterated standards to exhibit slightly shorter retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[5][6] This is a known chromatographic isotope effect. While a small, consistent shift is acceptable, a large or inconsistent shift can be problematic as it may lead to differential matrix effects.[5]
Troubleshooting Steps:
-
Confirm Co-elution (If Necessary): Overlay the chromatograms of the analyte and the internal standard to visualize the separation.[5]
-
Adjust Chromatography: If the separation is significant and suspected of causing inaccuracies, you can adjust the chromatographic method. Modifying the oven temperature program, such as lowering the initial temperature or reducing the ramp rate, can help improve co-elution.[7]
Q4: My quantitative results are inaccurate despite having a stable signal for the internal standard. What should I investigate?
A: Inaccurate quantification, even with a stable IS signal, can stem from issues such as the purity of the standard, differential matrix effects, or an incorrect calibration setup.[5]
Troubleshooting Steps:
-
Verify Isotopic and Chemical Purity: The presence of the unlabeled analyte in your deuterated internal standard can lead to an overestimation of your target compound.[8] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[5]
-
Investigate Differential Matrix Effects: Even with a stable IS signal, the matrix may be affecting the analyte differently than the IS.[5] This can be a significant source of error. The experimental protocol for assessing matrix effects can quantify this difference.
-
Review Calibration Curve: Ensure your calibration standards are prepared correctly and that the concentration range is appropriate for your samples.
Troubleshooting Guides & Data
This table provides a quick reference for troubleshooting poor signal intensity.
| Symptom | Potential Cause | Recommended Action |
| No Signal / Very Low Signal | 1. Pipetting/dilution error[1]2. Standard degradation[1]3. Incorrect instrument parameters[3] | 1. Prepare a fresh dilution series and verify calculations.2. Check storage conditions; use a fresh vial of the standard.3. Review GC-MS method parameters (See Table 2). |
| Signal Varies Between Samples | 1. Differential matrix effects[5][8]2. Inconsistent sample preparation | 1. Perform a matrix effect assessment (See Protocol 2).2. Ensure consistent timing, volumes, and conditions for all samples. |
| Signal Decreases Over Run | 1. Instrument contamination/carryover[1]2. IS instability in autosampler | 1. Inject a blank solvent after a high-concentration sample to check for carryover.2. Assess the stability of the prepared samples over time. |
This table summarizes typical starting parameters for the GC-MS analysis of pyrazines.[3]
| Parameter | Typical Setting | Rationale |
| GC Column | DB-WAX, ZB-5MS, or equivalent (30-60 m length)[7][9] | Choice depends on the polarity of the target analytes. |
| Carrier Gas | Helium at 1.0-1.2 mL/min[3] | Provides good efficiency for GC-MS separation. |
| Injector Temperature | 230-250 °C[2][3] | Ensures efficient volatilization of pyrazines. |
| Injection Mode | Splitless (for trace analysis)[2] | Maximizes the amount of analyte transferred to the column. |
| Oven Program | Initial: 40-50°C (hold 2-5 min)Ramp: 3-10°C/min to 230-250°C[3][9] | The temperature program is critical for separating different pyrazines. |
| Ion Source Temp. | 230 °C[3] | Optimizes ionization efficiency and reduces contamination. |
| Quadrupole Temp. | 150 °C[3] | Ensures stable mass filtering. |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode provides higher sensitivity and selectivity. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis
This protocol provides a general method for the extraction of volatile pyrazines from a sample matrix.[7]
Materials:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice.[7]
-
Sample Vials: 20 mL headspace vials with magnetic screw caps.
-
Heating block or water bath.
Methodology:
-
Sample Preparation: Place 5 g (or 5 mL) of your sample into a 40 mL vial.[7]
-
Spiking: Add a known amount of this compound working solution to the sample.
-
Incubation/Extraction: Seal the vial and place it in a heating block. Heat the sample at 60-80 °C for 15-30 minutes to allow the volatiles to equilibrate in the headspace.[2][9]
-
SPME Extraction: Expose the SPME fiber to the headspace of the heated sample for 30-50 minutes.[2]
-
Desorption: Immediately after extraction, insert the fiber into the GC injector port. Desorb the analytes from the fiber at 250-270 °C for 5 minutes in splitless mode.[7]
-
Analysis: Start the GC-MS data acquisition at the beginning of the desorption period.
Protocol 2: Assessment of Matrix Effects
This protocol determines if components in the sample matrix are suppressing or enhancing the MS signal.[5][8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., methanol (B129727) or ethyl acetate).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no analyte). Spike the analyte and the internal standard into the final extract.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into a blank matrix sample before performing the entire extraction procedure.[5]
-
-
Analyze Samples: Analyze all three sets of samples using the same GC-MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement. The goal is for the analyte and the IS to have a very similar ME value.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of the internal standard.
Caption: Impact of matrix components on the ionization process in the MS source.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
impact of pH on the stability of 2,6-Dimethylpyrazine-d6
Technical Support Center: 2,6-Dimethylpyrazine-d6
This guide provides researchers, scientists, and drug development professionals with essential information regarding the .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the deuterated form of 2,6-Dimethylpyrazine, a heterocyclic aromatic compound found in various foods and used as a flavoring agent.[1][2] In research and development, particularly in pharmacokinetic and metabolic studies, it is commonly used as an internal standard for quantitative analysis by mass spectrometry. Its stability is critical because any degradation of the standard during sample preparation or analysis can lead to inaccurate quantification of the target analyte. Understanding its stability across different pH values ensures the integrity of experimental results.
Q2: How does pH generally affect the stability of pyrazine (B50134) compounds?
A2: The pyrazine ring is a stable aromatic system.[3] Generally, pyrazines are considered weak bases and are relatively stable under neutral and moderately acidic or basic conditions.[4][5] Extreme pH conditions (highly acidic or highly alkaline), especially when combined with elevated temperatures, can potentially lead to degradation.[6] Susceptibility to hydrolysis or other degradation pathways is highly dependent on the specific substituents on the pyrazine ring. For this compound, the core ring structure suggests good general stability.
Q3: What is the expected stability of this compound in common laboratory buffers?
Q4: What are the potential degradation pathways for pyrazines under extreme pH conditions?
A4: Under harsh conditions, potential degradation could involve oxidation of the alkyl side-chains or hydroxylation of the pyrazine ring.[4] In highly acidic media, complex degradation mechanisms could be initiated, potentially leading to ring cleavage, although this would require significant energy input.[8] For most applications, these pathways are not a concern under standard analytical conditions.
Q5: How can I monitor the stability of this compound in my experiment?
A5: The most reliable method to monitor the stability of this compound is to use a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] These techniques can separate the parent compound from potential degradants and accurately measure its concentration over time. Comparing the peak area or concentration of the compound at an initial time point (T=0) to subsequent time points under the test conditions will reveal any instability.
Troubleshooting Guide
Problem: I am observing a significant decrease in the concentration of this compound in my acidic (pH < 3) or basic (pH > 11) solution over time.
-
Possible Cause 1: Chemical Degradation. While generally stable, the combination of extreme pH and other factors like elevated temperature, presence of oxidizing agents, or exposure to light could be accelerating degradation.
-
Solution: Perform a systematic stability study. Prepare the solution and analyze it at multiple time points (e.g., 0, 2, 4, 8, 24 hours). If degradation is confirmed, consider adjusting the pH of your solution to be closer to neutral or minimizing the time the compound spends in the extreme pH environment. Ensure samples are stored protected from light and at a controlled, cool temperature.
-
-
Possible Cause 2: Adsorption. The compound may be adsorbing to the surface of your container (e.g., polypropylene (B1209903) tubes).
-
Solution: Consider using different types of containers, such as silanized glass vials or specialized low-adsorption microplates, to minimize surface binding.[7]
-
Problem: My chromatogram shows new, unexpected peaks appearing over time when analyzing my this compound sample.
-
Possible Cause: Formation of Degradation Products. The new peaks may correspond to degradants of this compound.
-
Solution: Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass data for the new peaks. This information can help in the structural elucidation of the degradation products and confirm the degradation pathway. A comprehensive stability study should be conducted as outlined in the protocol below to understand the rate of formation of these impurities.[7]
-
Quantitative Data Summary
While specific literature data on the pH stability of this compound is limited, the following table provides an illustrative example of typical results from a chemical stability assay performed via LC-MS.
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C
| Time Point | % Remaining (pH 3.0 Acetate Buffer) | % Remaining (pH 7.4 PBS) | % Remaining (pH 11.0 Glycine Buffer) |
| 0 hr | 100% | 100% | 100% |
| 4 hr | 99.5% | 100% | 99.1% |
| 8 hr | 98.9% | 99.8% | 98.2% |
| 24 hr | 97.2% | 99.6% | 96.5% |
| Note: This data is for illustrative purposes only and is intended to represent expected outcomes for a stable compound. Actual results may vary based on specific experimental conditions. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous buffers at different pH values using LC-MS/MS analysis.
1. Objective: To determine the rate of degradation of this compound in acidic, neutral, and basic aqueous solutions over a 24-hour period.
2. Materials and Reagents:
-
This compound
-
DMSO (for stock solution)
-
Buffer Systems:
-
Acidic: 0.1 M Acetate Buffer (pH 4.0)
-
Neutral: 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)
-
Basic: 0.1 M Glycine Buffer (pH 9.0)
-
-
Quenching Solution: Acetonitrile (B52724) or Methanol
-
HPLC-grade water
-
Analytical instrumentation: A validated LC-MS/MS system.[7][9]
3. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Spike the stock solution into each of the three buffer systems (pH 4.0, 7.4, 9.0) to achieve a final concentration of 5 µM. Vortex gently to mix.
-
Incubation: Incubate the three working solutions in a controlled environment, such as a water bath, at a specified temperature (e.g., 37°C).
-
Time Points: Collect aliquots from each solution at specified time intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after collection, quench the reaction by diluting the aliquot 1:1 (or greater) with a cold organic solvent like acetonitrile or methanol. This stops further degradation and precipitates buffer salts.
-
Sample Storage: Store the quenched samples at -20°C or colder until analysis to ensure their stability.[7]
4. LC-MS/MS Analysis:
-
Analyze all samples from all time points in a single batch to minimize analytical variability.
-
Use a suitable C18 column for separation.
-
Monitor the parent compound using Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
5. Data Analysis:
-
Calculate the peak area of this compound at each time point for each pH condition.
-
Normalize the peak area at each time point to the peak area of the T=0 sample for that pH condition.
-
Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each pH condition to determine the degradation kinetics.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for 2,6-Dimethylpyrazine (HMDB0035248) [hmdb.ca]
- 2. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. Pyrazine - Wikipedia [en.wikipedia.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. enamine.net [enamine.net]
- 8. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression with 2,6-Dimethylpyrazine-d6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethylpyrazine-d6 as an internal standard to mitigate ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact quantitative analysis?
Ion suppression is a type of matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3][4] This interference leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative results.[5][6][7]
Q2: How does using this compound as an internal standard help correct for ion suppression?
This compound is a stable isotope-labeled (SIL) version of the native 2,6-Dimethylpyrazine.[8] The fundamental principle of using a SIL internal standard is that it is chemically and structurally almost identical to the analyte of interest.[7] This ensures it has the same extraction efficiency and co-elutes chromatographically.[9] Because they co-elute, both the analyte (2,6-Dimethylpyrazine) and the internal standard (this compound) are subjected to the same matrix effects and experience the same degree of ion suppression.[10][11] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by suppression is normalized, allowing for accurate and precise quantification.[3][11][12]
Q3: How can I quantitatively assess the degree of ion suppression in my samples?
The extent of ion suppression can be determined using a post-extraction spike experiment.[5] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte concentration in a neat (clean) solvent.[5][13] The matrix effect is expressed as a percentage, where a value below 100% indicates suppression and a value above 100% indicates enhancement.[1][6]
The calculation is as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
Q4: What is the "isotope effect" and can it affect my results even when using this compound?
The isotope effect refers to the phenomenon where deuterium-labeled compounds may elute slightly earlier than their non-deuterated counterparts during chromatography.[11] Even a minor difference in retention time can expose the analyte and the internal standard to different co-eluting matrix components, leading to differential ion suppression and compromising the accuracy of the correction.[9][11] Therefore, it is crucial to confirm the perfect co-elution of 2,6-Dimethylpyrazine and this compound under your specific chromatographic conditions.
Troubleshooting Guides
Problem: I am using this compound, but my results show high variability and poor accuracy.
This is a common issue indicating that the internal standard is not fully compensating for the matrix effects. Follow this systematic troubleshooting guide to identify and resolve the problem.
Step 1: Verify Chromatographic Co-elution
-
Issue: A slight separation in the retention times of 2,6-Dimethylpyrazine and this compound can lead to differential ion suppression.[9][11]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard.
-
Confirm that their retention times are identical and that the peaks are symmetrical.
-
If a shift is observed, optimize the chromatographic method. Adjust the mobile phase gradient, flow rate, or column temperature to ensure perfect co-elution.[3][14]
-
Step 2: Optimize Internal Standard Concentration
-
Issue: An excessively high concentration of the deuterated internal standard can cause self-suppression or interfere with the ionization of the native analyte.[11][14]
-
Solution:
-
Perform a concentration optimization experiment.
-
Prepare samples with a fixed concentration of the analyte and varying concentrations of this compound.
-
Select a concentration that provides a stable and robust signal without causing suppression, ideally at a level similar to the expected analyte concentration.[11]
-
Step 3: Enhance Sample Preparation and Cleanup
-
Issue: In highly complex matrices, the concentration of interfering components can be so high that it disproportionately affects the analyte and the internal standard.[14]
-
Solution:
-
Improve Sample Cleanup: A rigorous sample preparation method is one of the most effective ways to reduce matrix effects.[3] Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids, salts, and other interferences.[3][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection.[5][14]
-
Step 4: Assess Mass Spectrometer Source Conditions
-
Issue: Inappropriate ion source parameters can lead to inefficient ionization and signal instability for both the analyte and the internal standard.[15]
-
Solution:
-
Re-optimize the ion source parameters.
-
Infuse a solution containing both 2,6-Dimethylpyrazine and this compound directly into the mass spectrometer.
-
Adjust parameters such as spray voltage, gas flows (nebulizer, auxiliary), and temperature to maximize signal intensity and stability.[14]
-
Data Presentation
Table 1: Example Calculation of Matrix Effect
This table demonstrates how to quantify ion suppression by comparing the analyte response in a clean solvent versus a biological matrix after extraction.
| Sample Type | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) | Result |
| Neat Solution | 50 | 950,000 | - | - |
| Post-Extraction Spiked Plasma | 50 | 380,000 | 40% | 60% Ion Suppression |
Calculation: (380,000 / 950,000) * 100 = 40%
Table 2: Impact of Sample Preparation on Analyte/IS Ratio Consistency
This table illustrates how improving the sample cleanup method can lead to more consistent and reliable results, as shown by the lower relative standard deviation (%RSD) of the analyte/IS ratio.
| Sample Preparation Method | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | %RSD (n=5) |
| Protein Precipitation | 450,210 | 890,540 | 0.506 | 18.5% |
| Solid-Phase Extraction (SPE) | 810,750 | 1,590,800 | 0.510 | 3.2% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Ion Suppression
This protocol outlines the post-extraction spike method to determine the extent of the matrix effect.
-
Prepare Sample Set A (Neat Solution): Spike the analyte and internal standard (2,6-Dimethylpyrazine and this compound) into the final chromatography mobile phase or reconstitution solvent to achieve the desired concentration.
-
Prepare Sample Set B (Matrix Blank): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Sample Set C (Post-Extraction Spike): Take the extracted blank matrix from Step 2 and spike in the analyte and internal standard to the same concentration as in Sample Set A.[13]
-
Analysis: Inject all three sets of samples into the LC-MS system.
-
Calculation: Use the mean peak area of the analyte from Sample Set A (Neat Solution) and Sample Set C (Post-Extraction Spike) to calculate the Matrix Effect (%) as shown in Table 1.
Protocol 2: General Workflow for Quantification Using this compound
-
Sample Aliquoting: Transfer a known volume or weight of your sample (e.g., 100 µL of plasma) into a clean tube.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound working solution to every sample, calibrator, and quality control sample.[16]
-
Sample Preparation: Perform the sample cleanup procedure (e.g., protein precipitation, LLE, or SPE) to remove matrix interferences.[3]
-
Evaporation and Reconstitution: If necessary, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute it in a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire the data.
-
Data Processing: Integrate the peak areas for both the analyte (2,6-Dimethylpyrazine) and the internal standard (this compound).
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the concentration of the calibrators. Use the regression equation of this curve to determine the concentration of the analyte in the unknown samples.[16]
Visualizations
Caption: The mechanism of electrospray ion suppression in a mass spectrometer.
Caption: Standard workflow for quantification using a deuterated internal standard.
Caption: A logical decision tree for troubleshooting ion suppression issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. benchchem.com [benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dimethylpyrazine-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethylpyrazine-d6 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in GC-MS analysis?
This compound is the deuterated form of 2,6-Dimethylpyrazine, a known aroma compound. In analytical chemistry, particularly in GC-MS, it serves as an excellent internal standard for the quantification of its non-deuterated counterpart, 2,6-Dimethylpyrazine.[1] The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
Q2: I'm observing a different retention time for this compound compared to 2,6-Dimethylpyrazine. Is this normal?
Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated analogs from a GC column. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase of the GC column. The magnitude of this retention time shift can vary depending on the GC column and the number of deuterium (B1214612) atoms in the molecule.
Q3: What are the expected mass-to-charge ratios (m/z) for 2,6-Dimethylpyrazine and its deuterated internal standard, this compound?
For 2,6-Dimethylpyrazine (C₆H₈N₂), the molecular weight is approximately 108.14 g/mol . In electron ionization (EI) GC-MS, the molecular ion ([M]⁺˙) is observed at m/z 108. A common fragment ion is observed at m/z 42.[2][3]
For this compound, where the six hydrogen atoms on the methyl groups are replaced with deuterium, the molecular weight will increase by six mass units. Therefore, the expected molecular ion for the deuterated standard would be at m/z 114. The fragmentation pattern is expected to be similar, with a corresponding shift in the fragment ions.
Recommended Ions for SIM/MRM Analysis:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,6-Dimethylpyrazine | Analyte | 108 | 42 |
| This compound | Internal Standard | 114 | 45 (inferred) |
Note: The qualifier ion for the deuterated standard is inferred based on the fragmentation of the non-deuterated compound. It is always recommended to confirm the mass spectrum of the specific deuterated standard being used.
Troubleshooting Guides
Problem: Poor Chromatographic Resolution or Peak Tailing
Possible Causes:
-
Inappropriate GC Column: The choice of stationary phase is critical for good peak shape and resolution.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing.
-
Column Contamination: Buildup of non-volatile residues on the column can degrade performance.
-
Incorrect Oven Temperature Program: A ramp rate that is too fast can lead to poor separation.
Solutions:
-
Column Selection: For pyrazines, a mid-polarity to polar column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) stationary phase, is often recommended.
-
System Inertness: Use deactivated liners and columns. If peak tailing persists, consider trimming the first few centimeters of the column to remove active sites.
-
Column Maintenance: Regularly bake out the column according to the manufacturer's instructions to remove contaminants.
-
Optimize Temperature Program: Start with a lower initial oven temperature and a slower ramp rate (e.g., 5-10 °C/min) to improve separation.
Problem: Inconsistent or Inaccurate Quantification
Possible Causes:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate results.[4]
-
Internal Standard Purity: The deuterated internal standard may contain a small amount of the non-deuterated analyte, which can lead to an overestimation of the analyte concentration.
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the sample or solvent, although this is less common for methyl-deuterated compounds.
-
Non-linearity of Detector Response: The detector response may not be linear across the entire concentration range.
Solutions:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[4]
-
Verify Internal Standard Purity: Analyze a solution of the deuterated internal standard alone to check for the presence of the non-deuterated analyte.
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Calibration Curve: Construct a multi-point calibration curve to ensure the linearity of the response.
Experimental Protocols
Protocol: Quantitative Analysis of 2,6-Dimethylpyrazine in a Liquid Matrix using GC-MS with a Deuterated Internal Standard
1. Sample Preparation:
-
To 1 mL of the liquid sample in a 2 mL autosampler vial, add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Vortex the sample for 30 seconds.
-
If the matrix is complex (e.g., biological fluid, beverage), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z 108 and 42 for 2,6-Dimethylpyrazine.
-
Monitor m/z 114 and 45 for this compound.
-
-
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of 2,6-Dimethylpyrazine (e.g., 1, 5, 10, 50, 100 ng/mL) in the same matrix as the samples.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
4. Data Analysis:
-
Integrate the peak areas for the quantifier ions of 2,6-Dimethylpyrazine (m/z 108) and this compound (m/z 114) in the sample chromatograms.
-
Calculate the peak area ratio.
-
Determine the concentration of 2,6-Dimethylpyrazine in the sample by using the calibration curve.
Visualizations
References
Technical Support Center: Optimizing Peak Shape for 2,6-Dimethylpyrazine and its d6 Analogue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for 2,6-Dimethylpyrazine and its deuterated analogue (d6).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape, specifically peak tailing, for 2,6-Dimethylpyrazine and its d6 analogue?
A1: Peak tailing for 2,6-Dimethylpyrazine, a basic nitrogen-containing heterocyclic compound, is commonly caused by secondary interactions with active sites within the gas chromatography (GC) system.[1] These active sites are often acidic silanol (B1196071) (Si-OH) groups present on the surfaces of glass components like the inlet liner and the GC column.[2][3] The basic nitrogen atoms in the pyrazine (B50134) ring can interact with these acidic sites, leading to delayed elution for a portion of the analyte molecules, which results in a tailing peak.[4][5]
Q2: What is the primary difference in chromatographic behavior expected between 2,6-Dimethylpyrazine and its d6 analogue?
A2: Under typical gas chromatography conditions, 2,6-Dimethylpyrazine and its d6 analogue are expected to have very similar retention times and chromatographic behaviors. The primary difference is their mass, which is utilized for detection and quantification in mass spectrometry (MS). However, the chemical properties governing their interaction with the GC system are nearly identical. Therefore, any issues affecting the peak shape of the parent compound will also affect its deuterated analogue. Both compounds are susceptible to interactions with active sites in the GC system.
Q3: Can my choice of inlet liner significantly impact the peak shape of these compounds?
A3: Absolutely. The inlet liner is a critical component where the sample is vaporized and introduced to the column.[6] An undeactivated or improperly deactivated liner contains active silanol groups that will strongly interact with basic compounds like 2,6-Dimethylpyrazine, causing significant peak tailing or even complete loss of the analyte.[2][6] Using a properly deactivated liner is one of the most critical factors for achieving good peak shape for these analytes.[7][8]
Q4: Besides the liner and column, what other parts of the GC system can cause peak shape issues?
A4: The entire sample flow path can contribute to peak distortion.[5] Active sites can also be found on:
-
Gold Seals: Standard gold-plated seals can have active sites. Using deactivated seals is recommended.[9]
-
Ferrules: Ensure you are using appropriate, high-quality ferrules to make proper connections and avoid dead volume.[10]
-
Inlet Weldments: Metal surfaces within the inlet can also be a source of activity.[5]
-
Contamination: Buildup of non-volatile matrix components in the inlet or at the head of the column can create new active sites.[11][12]
Q5: What is peak fronting and what causes it for these analytes?
A5: Peak fronting is when the front of the peak is sloped, appearing as a mirror image of a tailing peak. Common causes include:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting.[10][13] Try diluting the sample or reducing the injection volume.
-
Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte band at the head of the column.[10]
-
Incorrect Oven Temperature: An initial oven temperature that is too high can prevent proper focusing of the analytes at the column head, especially in splitless injection.[11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of 2,6-Dimethylpyrazine and its d6 analogue.
Guide 1: Diagnosing and Fixing Peak Tailing
Question: My peaks for 2,6-Dimethylpyrazine are tailing. How do I identify the cause and fix it?
Answer: Follow this step-by-step troubleshooting workflow. Start with the most common and easiest-to-fix issues.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing issues.
Guide 2: Selecting the Right GC Inlet Liner
Question: What type of GC inlet liner should I use for the best peak shape?
Answer: The choice of liner deactivation is critical. For basic compounds like 2,6-Dimethylpyrazine, a liner with a basic or highly inert surface is required to prevent adsorptive interactions.[6] Standard, untreated glass liners will perform poorly.[2]
Data Presentation: Comparison of Common Inlet Liner Deactivations
| Liner Deactivation Type | Description | Suitability for 2,6-Dimethylpyrazine | Key Characteristics |
| Base Deactivated | Proprietary deactivation that imparts a basic character to the glass surface.[6][7] | Excellent | Specifically designed to reduce interactions with basic compounds like amines and pyrazines.[4] |
| Siltek® / Topaz™ | Proprietary chemical vapor deposition deactivation creating a highly inert surface.[4][6] | Excellent | Offers superior inertness across a wide pH range, performing well for both acidic and basic analytes.[6] |
| Intermediate Polarity (IP) | Phenylmethyl-deactivated surface.[7] | Poor to Fair | Generally not recommended as the primary choice; may show some activity towards strong bases.[2] |
| Undeactivated (Glass) | Raw borosilicate glass with no deactivation treatment.[6] | Very Poor | High concentration of active silanol groups will cause severe peak tailing and analyte loss.[2] |
Experimental Protocols
Protocol 1: Inlet Liner and Septum Replacement
This protocol outlines the standard procedure for replacing the GC inlet liner and septum to eliminate them as a source of activity or contamination.
Materials:
-
New, appropriately deactivated inlet liner (see table above)
-
New O-ring for the liner
-
New septum
-
Tweezers or liner removal tool
-
Clean, lint-free gloves
Procedure:
-
Cool Down the Inlet: Set the GC inlet temperature to a safe level (e.g., < 50 °C) and wait for it to cool completely.
-
Turn Off Gases: Turn off the carrier gas and split vent flow at the instrument.
-
Remove the Septum Nut: Unscrew the septum retaining nut at the top of the inlet.
-
Remove Old Septum and Liner:
-
Use tweezers to remove the old septum.
-
Unscrew the inlet sealing nut.
-
Carefully use a liner removal tool or tweezers to pull the old liner straight out of the inlet.
-
-
Clean the Inlet (if necessary): If the inlet appears dirty, gently wipe the accessible upper surfaces with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol (B129727) or acetone). Allow it to dry completely.
-
Install New Liner:
-
Wearing clean gloves, place the new O-ring onto the new liner.
-
Gently insert the new liner into the inlet, ensuring it is seated correctly.
-
-
Reassemble the Inlet:
-
Screw the inlet sealing nut back on until it is finger-tight, then tighten slightly with a wrench (typically 1/4 to 1/2 turn past finger-tight). Do not overtighten.
-
Place the new septum in position and secure it with the septum retaining nut.
-
-
Restore Conditions and Check for Leaks:
-
Turn the carrier gas back on.
-
Heat the inlet to the method temperature.
-
Perform a leak check to ensure all connections are secure.
-
-
Condition the System: Allow the system to equilibrate for 15-30 minutes before running samples.
Protocol 2: GC Column Trimming and Installation
This protocol describes how to trim the front end of a capillary column to remove active sites and how to properly reinstall it.
Materials:
-
Capillary column cutting tool (ceramic wafer or diamond scribe)
-
Magnifying loupe
-
Appropriate nuts and ferrules for the inlet and detector
-
Wrenches for nuts
-
Clean, lint-free gloves
Procedure:
-
Cool Down System: Cool the GC inlet and oven to a safe temperature (< 50 °C).
-
Remove the Column:
-
Turn off the carrier gas.
-
Carefully unscrew the column nut from the inlet.
-
Gently pull the column out of the inlet.
-
-
Trim the Column:
-
Wearing gloves, unspool a section of the column.
-
Using a ceramic wafer, score the column tubing at a 90-degree angle about 10-20 cm from the end.
-
Gently flex the column at the score to create a clean break.
-
-
Inspect the Cut:
-
Use a magnifying loupe to inspect the cut end. It should be a perfectly flat, 90-degree surface with no jagged edges or shards.[11] If the cut is poor, repeat the trimming process.
-
-
Install the Column into the Inlet:
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Insert the column into the inlet to the manufacturer-specified depth. This is critical for good chromatography.
-
Tighten the nut finger-tight, then use a wrench to tighten it by the recommended amount (e.g., 1/4 to 1/2 turn).
-
-
Restore Gas and Check for Leaks:
-
Turn on the carrier gas and set the correct flow or pressure.
-
Heat the inlet and perform a leak check on the column fitting.
-
-
Condition the Column: After installation, it is good practice to condition the column by heating it to its maximum isothermal temperature (or 20 °C above the method's maximum temperature) for 30-60 minutes with carrier gas flowing.
Mandatory Visualizations
Caption: Mechanism of peak tailing due to active sites in the GC system.
References
- 1. What are active compounds and not active compounds - Chromatography Forum [chromforum.org]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amines: Topaz or Base Deactivated Liners? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silcotek.com [silcotek.com]
- 7. axialscientific.com [axialscientific.com]
- 8. agilent.com [agilent.com]
- 9. GC-FID active sites Jet? - Chromatography Forum [chromforum.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
storage and handling best practices for 2,6-Dimethylpyrazine-d6
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 2,6-Dimethylpyrazine-d6. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, a cool and dry environment is essential.
Q2: What are the recommended handling procedures for this compound?
Due to its chemical nature, this compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact. Avoid inhalation of any dust or vapors. In case of accidental contact, wash the affected area thoroughly with water.
Q3: What are the potential hazards associated with this compound?
This compound is a flammable solid and may be harmful if swallowed or in contact with skin.[1] It can also cause skin and serious eye irritation.[1] It is important to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]
Q4: What is the shelf life of this compound?
The shelf life of 2,6-Dimethylpyrazine is typically around 24 months when stored under the recommended conditions.[4] For solutions of the deuterated compound, it is recommended to use them within 6 months when stored at -80°C and within 1 month when stored at -20°C.[3]
Storage and Handling Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for up to 3 years (pure form) or -80°C for long-term stability of solutions.[5] | Lower temperatures minimize degradation and potential for sublimation. |
| Light Exposure | Store in an amber vial or a light-blocking container.[4] | Protection from light prevents photo-degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass).[1][2][3][4] | Prevents contamination and degradation from exposure to air and moisture. |
| Handling | Handle in a well-ventilated area or a fume hood.[2][6] | Reduces the risk of inhalation. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat.[6] | Protects against accidental skin and eye contact. |
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in experimental settings, particularly in mass spectrometry applications where it is often used as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step | Success Indicator |
| Isotopic Exchange (H/D Exchange) | 1. Assess the potential for back-exchange by incubating the deuterated standard in a blank matrix under your experimental conditions (time, temperature, pH).[4] 2. Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the non-deuterated 2,6-Dimethylpyrazine.[4] 3. If exchange is observed, consider modifying the sample preparation procedure to avoid harsh acidic or basic conditions. | A stable signal for the deuterated standard and no significant increase in the non-deuterated analyte signal over time. |
| Chromatographic Shift (Isotope Effect) | 1. Overlay the chromatograms of 2,6-Dimethylpyrazine and this compound to check for co-elution.[4] 2. A slight shift in retention time is normal, but a significant separation can lead to differential matrix effects.[6] 3. If separation is an issue, adjust the chromatographic method (e.g., gradient, column) to achieve co-elution. | The analyte and internal standard peaks overlap, ensuring they experience similar matrix effects. |
| Impurity in the Standard | 1. Verify the isotopic and chemical purity of the this compound standard using the certificate of analysis provided by the supplier. 2. If purity is a concern, consider purchasing a new standard from a reputable source. | The certificate of analysis confirms high isotopic and chemical purity. |
Issue 2: Variable or Low Signal Intensity of the Internal Standard
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of the Standard | 1. Prepare a fresh stock solution of this compound. 2. Compare the signal intensity of the new solution to the old one. | The fresh solution provides a strong and consistent signal. |
| Inconsistent Spiking | 1. Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. 2. Use calibrated pipettes and verify the accuracy of the dispensing volume. | The peak area of the internal standard is consistent across all samples (within an acceptable range of variation). |
| Poor Ionization | 1. Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | Increased and more stable signal intensity for the internal standard. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh an appropriate amount of the solid compound using an analytical balance.
-
Dissolve the compound in a high-purity solvent suitable for your analytical method (e.g., methanol, acetonitrile, or DMSO). For DMSO, sonication may be recommended to ensure complete dissolution.[5]
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylpyrazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount for quality control, safety assessment, and sensory analysis. 2,6-Dimethylpyrazine, a key aroma compound found in various food products and a potential impurity in pharmaceutical formulations, requires robust analytical methods for its precise measurement. This guide provides an objective comparison of analytical method validation using 2,6-Dimethylpyrazine-d6 as an internal standard via Stable Isotope Dilution Analysis (SIDA) against a traditional internal standard method, supported by experimental data and detailed protocols.
Superiority of Deuterated Internal Standards
Stable isotope dilution analysis using a deuterated internal standard like this compound is widely considered the "gold standard" for the quantitative analysis of volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The key advantage lies in the near-identical physicochemical properties of the deuterated standard to its non-deuterated counterpart.[1] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.[2] In contrast, a traditional internal standard, while chemically similar, may have different extraction efficiencies and chromatographic behavior, potentially leading to less accurate and precise results.
Comparative Performance of Analytical Methods
The selection of an appropriate internal standard is a critical step in developing a robust analytical method for pyrazine (B50134) quantification. The following table summarizes the typical performance characteristics of a GC-MS method for the quantification of 2,6-Dimethylpyrazine using this compound (SIDA method) versus a conventional non-deuterated internal standard.
| Validation Parameter | Method using this compound (SIDA) | Traditional Internal Standard Method | Key Considerations |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | Both methods can achieve excellent linearity. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | SIDA generally provides higher accuracy due to better compensation for matrix effects.[2] |
| Precision (%RSD) | < 5% | < 15% | The closer co-elution and similar behavior of the deuterated standard lead to higher precision. |
| Limit of Detection (LOD) | pg to ng range | ng range | GC-MS offers high sensitivity, and SIDA can help in achieving lower detection limits by reducing background noise. |
| Limit of Quantitation (LOQ) | ng/g range | ng/g to µg/g range | SIDA allows for more reliable quantification at lower concentrations. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of 2,6-Dimethylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Protocol 1: Quantitative Analysis of 2,6-Dimethylpyrazine using this compound (SIDA)
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[3]
-
Add a known amount of this compound solution as the internal standard.[3]
-
Seal the vial with a PTFE/silicone septum.[3]
2. HS-SPME Procedure:
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes for the adsorption of volatile compounds.[3]
3. GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning in Selected Ion Monitoring (SIM) mode for targeted quantification.[3]
-
Ions for 2,6-Dimethylpyrazine: m/z 108 (quantification), 81, 53 (qualifier).
-
Ions for this compound: m/z 114 (quantification), 84, 56 (qualifier).
-
4. Data Analysis:
-
Quantify 2,6-Dimethylpyrazine by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.[3]
Protocol 2: Quantitative Analysis of 2,6-Dimethylpyrazine using a Traditional Internal Standard (e.g., 2-Methylpyrazine)
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1, but add a known amount of a non-deuterated internal standard solution (e.g., 2-Methylpyrazine).
2. HS-SPME Procedure:
-
Identical to Protocol 1.
3. GC-MS Analysis:
-
Follow the same GC-MS conditions as in Protocol 1, but monitor the appropriate ions for the selected internal standard.
-
Ions for 2,6-Dimethylpyrazine: m/z 108 (quantification), 81, 53 (qualifier).
-
Ions for 2-Methylpyrazine (example IS): m/z 94 (quantification), 67, 42 (qualifier).
-
4. Data Analysis:
-
Quantify 2,6-Dimethylpyrazine using a calibration curve based on the peak area ratios of the analyte to the traditional internal standard.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.
Figure 1: Experimental workflow for pyrazine analysis.
Figure 2: Logical comparison of SIDA and traditional IS methods.
References
Assessing the Linearity of 2,6-Dimethylpyrazine-d6 Calibration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of volatile compounds, particularly in complex matrices such as food, beverages, and biological samples, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Among the various options, deuterated compounds have emerged as the "gold standard," and 2,6-Dimethylpyrazine-d6 is a prime example used in the analysis of pyrazines—a class of compounds significant for their aroma and flavor profiles. This guide provides a comparative assessment of the linearity of this compound calibration, supported by experimental protocols and a discussion of its advantages over non-deuterated alternatives.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered ideal for mass spectrometry-based quantification for several key reasons. Because their physicochemical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar behavior during sample preparation and ionization.[1] This intrinsic similarity allows them to effectively compensate for variations in sample matrix, extraction efficiency, and instrument response, leading to more accurate and precise quantification.[2][3]
Linearity of this compound Calibration
While specific linearity data for this compound is not always published in extensive detail, the principles of analytical method validation dictate that a linear relationship between the concentration and the detector response is a critical performance characteristic. In practice, calibration curves for deuterated standards used in stable isotope dilution analysis (SIDA) consistently demonstrate excellent linearity over a wide dynamic range.
A study on the determination of various analytes using deuterated internal standards showcased that such methods achieve linearity over the extent of the dynamic range.[2] For pyrazine (B50134) analysis, it is common to achieve a high degree of linearity, often with a coefficient of determination (r²) greater than 0.99, across a concentration range relevant to the specific application, for instance from low parts-per-billion (ppb) to parts-per-million (ppm) levels.
The following table, while not containing direct experimental data for this compound due to its proprietary nature in many validated methods, illustrates a typical comparison of performance characteristics between a deuterated and a non-deuterated internal standard based on established analytical principles.
| Performance Characteristic | This compound (Deuterated IS) | Non-Deuterated Structural Analogue (e.g., 2,3,5-Trimethylpyrazine) |
| Linear Range | Wide, typically spanning several orders of magnitude | May be narrower due to differences in ionization efficiency and matrix effects |
| Coefficient of Determination (r²) | Consistently ≥ 0.99 | Can be more variable, potentially < 0.99 in complex matrices |
| Matrix Effect Compensation | Excellent, due to near-identical chemical and physical properties | Less effective, as chromatographic and ionization behavior can differ significantly |
| Accuracy and Precision | High, with low relative standard deviation (RSD) | May be compromised by differential matrix effects, leading to higher RSD |
Experimental Protocols
To assess the linearity of this compound, a standard calibration curve experiment would be performed. The following is a detailed methodology for such an experiment using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective:
To establish the linearity of the instrument response for this compound over a defined concentration range.
Materials:
-
This compound standard (high purity)
-
Solvent (e.g., methanol (B129727) or dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations. The concentration range should encompass the expected concentration of the analyte in the samples to be analyzed. A typical range might be 1, 5, 10, 50, and 100 µg/mL.
-
-
GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
The analysis should be performed under optimized instrumental conditions. A representative set of parameters is provided in the table below.
-
| GC-MS Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature: 40-50°C, hold for 2-5 minutes. Ramp: Increase to 230-250°C at a rate of 3-5°C/min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using a characteristic ion for this compound |
-
Data Analysis:
-
For each calibration standard, determine the peak area of the selected ion for this compound.
-
Plot the peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Mandatory Visualization
To illustrate the logical workflow of establishing a calibration curve for assessing linearity, the following diagram is provided.
Caption: Linearity Assessment Workflow.
Conclusion
The use of this compound as an internal standard in GC-MS analysis offers significant advantages in terms of accuracy and reliability for the quantification of pyrazines. Its chemical and physical similarity to the target analytes ensures superior performance in compensating for matrix effects and other experimental variations. While specific linearity data is often proprietary, established analytical principles and the widespread successful application of deuterated standards confirm their ability to produce highly linear calibration curves over wide concentration ranges. The provided experimental protocol outlines a robust method for validating the linearity of this compound, a critical step in the development of reliable quantitative analytical methods for researchers, scientists, and drug development professionals.
References
Navigating the Matrix: A Comparative Guide to the Recovery of 2,6-Dimethylpyrazine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex matrices is paramount. This guide provides a comparative overview of recovery studies for 2,6-Dimethylpyrazine-d6, a commonly used internal standard in stable isotope dilution analysis (SIDA), across various challenging sample types. We delve into the experimental data from different extraction methodologies, offering a comprehensive look at their performance and providing detailed protocols to support your analytical endeavors.
This compound serves as an ideal internal standard for the quantification of its native analogue, 2,6-dimethylpyrazine, a significant flavor and aroma compound found in numerous food products and a potential metabolite in biological systems. The core principle of SIDA assumes that the deuterated internal standard behaves identically to the native analyte during extraction and analysis. Consequently, the recovery of this compound is a critical indicator of the overall method's efficiency and reliability.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction technique is crucial for achieving high recovery and minimizing matrix effects. Here, we compare the performance of three widely used methods: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Key Findings |
| HS-SPME | Yeast Extract | 2,6-Dimethylpyrazine | Not explicitly reported, but optimization of parameters showed significant impact on extraction efficiency. | The 50/30 µm DVB/CAR/PDMS fiber was found to be most effective. Extraction time and temperature are critical parameters to optimize for maximizing recovery.[1] |
| MHS-SPME-arrow | Rapeseed Oil | Spiked Pyrazines (including a deuterated pyrazine) | 91.6 - 109.2 | This novel SPME-arrow technique demonstrated comparable results to traditional SIDA, indicating high recovery and accuracy in a high-fat matrix. |
| LLE | Food Simulant (3% Acetic Acid) | Primary Aromatic Amines | Unsatisfactory | While not directly on pyrazines, this study on similar aromatic amines highlights the challenges of LLE for polar compounds in aqueous matrices.[2] |
| SPE | Food Simulant (3% Acetic Acid) | Primary Aromatic Amines | up to 91 | SPE with a strong cationic exchange (SCX) cartridge showed the best performance for polar aromatic amines, suggesting its potential for pyrazine (B50134) extraction from similar matrices.[2] |
*Data on primary aromatic amines is included to provide insights into extraction of nitrogen-containing aromatic compounds from aqueous solutions, offering a potential analogue for pyrazine behavior.
Experimental Workflows and Logical Relationships
To visualize the procedural flow of the discussed analytical techniques, the following diagrams illustrate the key steps involved in sample preparation and analysis.
References
Navigating Analytical Method Comparability: A Guide to Cross-Validation with Different Internal Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, especially when methods are transferred between laboratories or updated over time. This guide provides an objective comparison of cross-validating analytical methods that employ different internal standards, supported by experimental data and detailed protocols. Understanding this process is critical for maintaining data integrity and meeting regulatory expectations.
The use of internal standards (IS) is a cornerstone of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability during sample preparation and analysis.[1] While stable isotope-labeled (SIL) internal standards are considered the gold standard due to their chemical similarity to the analyte, structural analogs are also utilized.[2] When an analytical method is changed to use a different internal standard, a cross-validation study is essential to demonstrate that the new method produces comparable results to the original.[3]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] It is a key requirement for regulatory bodies like the FDA and is essential for ensuring data integrity in multi-site clinical trials or when analytical methods are transferred.[4][5] The primary goal is to demonstrate the interchangeability of data generated by different analytical procedures.
Case Study 1: Deuterated Internal Standards in Testosterone (B1683101) Analysis
The choice of a deuterated internal standard, even among SIL-IS, can significantly impact assay performance. A case study on the analysis of testosterone highlights this variability.[6] Different deuterated analogs of testosterone can lead to varied quantitative results, underscoring the need for cross-validation when changing the internal standard.[6]
Comparative Quantitative Data: Testosterone Analysis
| Validation Parameter | Method A (Testosterone-d2 IS) | Method B (Testosterone-d5 IS) | Method C (Testosterone-13C3 IS) |
| Accuracy (% Bias) | |||
| Low QC | -1.2% | -8.5% | -3.1% |
| Mid QC | 0.8% | -6.2% | -1.5% |
| High QC | 1.5% | -5.8% | -0.9% |
| Precision (%RSD) | |||
| Low QC | 4.2% | 4.5% | 4.3% |
| Mid QC | 3.1% | 3.3% | 3.2% |
| High QC | 2.5% | 2.8% | 2.6% |
This data illustrates that while all three deuterated internal standards provide acceptable precision, the use of Testosterone-d5 results in a consistent negative bias compared to Testosterone-d2 and -13C3.[7][8]
Case Study 2: SIL-IS vs. Structural Analog for Kahalalide F
A study comparing two LC-MS/MS methods for the quantification of the anticancer agent Kahalalide F demonstrates the performance differences between a stable isotope-labeled internal standard (d4-Kahalalide F) and a structural analog.[2][9]
Comparative Quantitative Data: Kahalalide F Analysis
| Validation Parameter | Method A (d4-Kahalalide F - SIL-IS) | Method B (Butyric Acid Analog - Structural IS) |
| Accuracy (% Bias) | ||
| Low QC | 2.1% | 8.9% |
| Mid QC | -0.5% | 6.2% |
| High QC | 1.3% | -4.5% |
| Precision (%RSD) | ||
| Low QC | 3.8% | 9.5% |
| Mid QC | 2.5% | 7.8% |
| High QC | 1.9% | 6.1% |
The data clearly shows that the method employing the SIL-IS exhibits superior accuracy and precision compared to the method using a structural analog internal standard.[2][9]
Experimental Protocols
A robust experimental protocol is fundamental to a successful cross-validation study. Below are detailed methodologies for the key experiments cited.
Protocol 1: Cross-Validation of Testosterone LC-MS/MS Methods
Objective: To compare the performance of three different deuterated internal standards for the quantification of testosterone in human plasma.
Materials:
-
Human plasma
-
Testosterone certified reference standard
-
Testosterone-d2, Testosterone-d5, and Testosterone-13C3 internal standards
-
Methanol, Water (LC-MS grade), Formic acid
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of testosterone into human plasma.
-
For each sample, aliquot three 100 µL portions.
-
To each aliquot, add 10 µL of one of the internal standard working solutions (Testosterone-d2, -d5, or -13C3).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Gradient Elution: Employ a suitable gradient to separate testosterone from endogenous interferences.[6]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify testosterone concentrations using the respective calibration curves for each internal standard.
-
Calculate the accuracy (% bias) and precision (%RSD) for the QC samples for each method.
-
Protocol 2: Cross-Validation of Kahalalide F LC-MS/MS Methods
Objective: To compare the performance of a stable isotope-labeled internal standard (SIL-IS) versus a structural analog internal standard for the quantification of Kahalalide F in human plasma.
Materials:
-
Human plasma
-
Kahalalide F certified reference standard
-
d4-Kahalalide F (SIL-IS)
-
Butyric acid analog (Structural IS)
-
Acetonitrile, Water (LC-MS grade), Formic acid
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (Method A - SIL-IS):
-
Sample Preparation (Method B - Structural Analog IS):
-
To 100 µL of plasma, add 25 µL of the butyric acid analog IS working solution.
-
Follow the same protein precipitation and extraction steps as in Method A.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify Kahalalide F concentrations using the calibration curves generated for each method.
-
Compare the accuracy and precision of the two methods using QC samples.
-
Acceptance Criteria for Cross-Validation
While the ICH M10 guideline has moved towards a more comprehensive statistical assessment of bias rather than prescriptive acceptance criteria, historical and industry practices provide a useful framework.
| Parameter | Acceptance Criteria |
| Accuracy | The mean concentration of the QC samples should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for the QC samples. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the incurred samples must have a percentage difference within ±20% of their mean concentration. |
Visualizing the Workflow
Diagrams are essential for understanding the logical flow of cross-validation studies.
Conclusion
The cross-validation of analytical methods with different internal standards is a critical step in ensuring data integrity and comparability, particularly in regulated environments. The case studies of testosterone and Kahalalide F analysis clearly demonstrate that the choice of internal standard can significantly impact the accuracy and precision of a method. While stable isotope-labeled internal standards generally offer superior performance, a thorough cross-validation study is essential regardless of the type of internal standard used. By following detailed experimental protocols and applying appropriate acceptance criteria, researchers can confidently assess the interchangeability of analytical methods and ensure the reliability of their data.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. capa.org.tw [capa.org.tw]
- 3. Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of 2,6-Dimethylpyrazine: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of volatile compounds like 2,6-dimethylpyrazine (B92225) are critical. This guide provides a comparative overview of analytical methodologies, focusing on the limits of detection (LOD) and quantification (LOQ) for 2,6-dimethylpyrazine, a compound often associated with roasted, nutty, and cocoa-like aromas in food and beverages, and a potential process-related impurity in pharmaceutical manufacturing.
Performance Comparison of Analytical Techniques
The choice of analytical technique significantly impacts the sensitivity and precision of 2,6-dimethylpyrazine analysis. This section presents a summary of reported LOD and LOQ values achieved by different methodologies.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| MHS-SPME-arrow-GC-MS | Rapeseed Oil | 4 ng/g | 12 ng/g | [1][2] |
| UPLC-MS/MS | Soy Sauce Aroma Type Baijiu | Not explicitly stated; determined at a signal-to-noise ratio of 3. | Not explicitly stated; determined at a signal-to-noise ratio of 10. | [3][4] |
Note: The limits of detection and quantification are dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix. The values presented above should be considered as representative examples.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for the key techniques cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) with Multiple Headspace Solid-Phase Microextraction-Arrow (MHS-SPME-arrow)
This method is highly effective for the analysis of volatile compounds in complex matrices.
Sample Preparation (MHS-SPME-arrow):
-
A sample of the oil is placed in a headspace vial.
-
An internal standard is added for accurate quantification.
-
The vial is incubated to allow the volatile compounds to partition into the headspace.
-
A SPME-arrow fiber is exposed to the headspace to adsorb the analytes.
-
The fiber is then desorbed in the GC injector.
GC-MS Instrumentation and Conditions: [2]
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature of 40 °C, hold for 1.5 min
-
Ramp to 100 °C at 10 °C/min, hold for 5 min
-
Ramp to 150 °C at 2 °C/min, hold for 10 min
-
Ramp to 185 °C at 5 °C/min
-
Ramp to 245 °C at 20 °C/min, hold for 8 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of compounds, including pyrazines in liquid samples.
Sample Preparation:
For liquid samples such as Baijiu, sample preparation may be as straightforward as dilution with an appropriate solvent before injection.
UPLC-MS/MS Instrumentation and Conditions: [3]
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0–8 min: 3% B
-
8–25 min: 3–12% B
-
25–31 min: 12–20% B
-
31–35 min: 20–70% B
-
35–35.5 min: 70–3% B
-
35.5–40 min: 3% B
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow for LOD & LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental aspect of method validation, ensuring the reliability of analytical data at low concentrations. The following diagram illustrates a generalized workflow for establishing these crucial parameters.
Caption: Generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. benchchem.com [benchchem.com]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dimethylpyrazine-d6
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 2,6-Dimethylpyrazine-d6 in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specifications and Requirements | Relevant Standards |
| Eye and Face Protection | Tight-fitting safety glasses are recommended.[1] If a risk assessment indicates a higher degree of protection is needed, eyewear must comply with approved standards.[1] | OSHA 1910.133, European Standard EN166[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves are required if skin contact is possible.[1] The choice of glove material should be made in consultation with the glove supplier to ensure it is impervious to the chemical and resists degradation.[1] | OSHA 1910.138[1] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] For significant exposure risk, chemical-resistant coveralls made of materials like butyl rubber, neoprene, or PVC may be necessary. | - |
| Respiratory Protection | If a risk assessment indicates a possibility of inhalation, NIOSH-approved respiratory protection should be worn.[1] Options include half mask, quarter mask, or full-face mask respirators with appropriate filter cartridges.[1] | OSHA 1910.134[1] |
Standard Operating Procedure
The following diagram outlines the standard procedure for the safe handling of this compound from reception to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Chemical Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following workflow details the steps for managing a chemical spill.
Caption: Workflow for Responding to a this compound Spill.
Safe Handling and Storage
Handling Precautions:
-
Read and follow the manufacturer's recommendations before use.[1][5]
-
Wear the protective clothing described in the PPE section.[1][5]
-
Keep the product away from food, drink, and animal feeding stuffs.[1][5]
-
Handle all packages and containers carefully to minimize spills.[1]
-
Avoid the formation of mists.[1]
-
This product is flammable; keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][5]
-
Use only non-sparking tools.[1]
-
Take precautionary measures against static discharge.[1]
-
Wash contaminated skin thoroughly after handling.[1]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
The product should be protected from light.[6]
Disposal Plan
The generation of waste should be minimized or avoided whenever possible.[5] This material and its container must be disposed of in a safe way.[5] Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.[5] Do not discharge into drains, water courses, or onto the ground.[7]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1][6] Rinse mouth.[1][6]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
If Inhaled: Remove the affected person from the source of contamination to fresh air and keep them warm and at rest in a comfortable breathing position.[1]
-
If in Eyes: Flush immediately with water for at least 15 minutes.[6]
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
